LC3-mHTT-IN-AN1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLWRHHVIBYEO-KMKOMSMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of LC3-mHTT-IN-AN1
An In-depth Technical Guide on the Mechanism of Action of LC3-mHTT-IN-AN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of the mutant huntingtin protein (mHTT).[1] The accumulation of mHTT is a primary driver of neuronal dysfunction and death.[1] A promising therapeutic strategy is the targeted degradation of mHTT. This compound (also referred to as AN1) is a novel small molecule identified as an autophagosome-tethering compound (ATTEC) or "molecular glue."[2][3] It is designed to selectively induce the degradation of mHTT by hijacking the cellular autophagy pathway. This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols from the foundational research.
Core Mechanism of Action
This compound functions as a bifunctional linker molecule that physically bridges mHTT and the autophagosomal membrane protein, Microtubule-associated protein 1A/1B-light chain 3 (LC3).[1][4] The core mechanism involves the following steps:
-
Selective Binding: this compound preferentially interacts with both the expanded polyglutamine (polyQ) tract of mHTT and with LC3B on the surface of autophagosomes.[1][5] It does not significantly bind to wild-type (wtHTT) or other irrelevant proteins, conferring its allele-selective activity.[1]
-
Tethering to Autophagosome: By simultaneously binding mHTT and LC3B, the compound tethers the mutant protein directly to the autophagosome.[1][5]
-
Engulfment and Lysosomal Fusion: The autophagosome, now carrying mHTT on its surface, matures and fuses with a lysosome to form an autolysosome.
-
Degradation: Within the acidic and enzyme-rich environment of the autolysosome, the mHTT protein is degraded into its constituent components.
This mechanism effectively clears pathogenic mHTT from neuronal cells, thereby mitigating its downstream toxic effects.[1][5]
Figure 1: Mechanism of this compound action.
Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data below is summarized from the primary publication by Li et al., 2019.[1]
Table 1: In Vitro Binding Affinity (Surface Plasmon Resonance)
| Analyte | Ligand | Dissociation Constant (Kd) |
| GST-mHTT (Q72) | This compound | 1.8 µM |
| GST-wtHTT (Q25) | This compound | No binding detected |
| GST-LC3B | This compound | 1.1 µM |
| Data reflects the selective binding of the compound to mHTT and LC3B. |
Table 2: In Vitro Dose-Dependent Reduction of mHTT
| Cell Type | Compound | Concentration | % mHTT Reduction (relative to DMSO) |
| HD Mouse Primary Neurons (HdhQ140/Q7) | This compound | 10 nM | ~25% |
| 50 nM | ~40% | ||
| 100 nM | ~55% | ||
| 300 nM | ~60% | ||
| HTT levels were measured by Western Blot after a 2-day treatment period.[1] |
Table 3: In Vivo Efficacy in HD Mouse Model
| Mouse Model | Treatment | Dosage & Route | Duration | Result |
| zQ175 HD mice (heterozygous) | This compound | 0.5 mg/kg, i.p. | 4 weeks | Significantly lowered mHTT levels in the cortex |
| Intraperitoneal (i.p.) injection was administered once daily. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Measurement of HTT Levels by Western Blot
This protocol is used to quantify the reduction of mHTT levels in neuronal cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate primary cortical neurons from HdhQ140/Q7 mouse embryos. Five days after plating, treat the neurons with this compound at various concentrations (e.g., 10, 50, 100, 300 nM) or DMSO (vehicle control) for 48 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 6% Tris-Acetate gel for resolving large HTT proteins). Run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against huntingtin (e.g., MAB2166) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an ECL (Enhanced Chemiluminescence) substrate and detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize HTT band intensity to a loading control (e.g., β-actin or GAPDH). Calculate the percentage reduction relative to the DMSO-treated control.
Figure 2: Western Blot experimental workflow.
HTT and LC3 Colocalization by Immunofluorescence
This protocol visualizes the tethering of mHTT to LC3-positive structures (autophagosomes) within the cell.
Methodology:
-
Cell Culture and Treatment: Plate neurons on glass coverslips. Treat cells with this compound (e.g., 300 nM) or DMSO for 4 hours.[1]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use a mouse anti-HTT antibody and a rabbit anti-LC3 antibody.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 594 and Goat anti-Rabbit Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope. Analyze the degree of colocalization between the HTT (red) and LC3 (green) signals. An increase in yellow puncta (overlap of red and green) indicates successful tethering.
Caspase-3 Activation Assay
This assay assesses whether this compound can protect neurons from stress-induced apoptosis by measuring the activity of caspase-3, a key executioner of apoptosis.
Methodology:
-
Cell Culture and Treatment: Plate iPS-cell-derived neurons. Treat with this compound for 24 hours.[1]
-
Induce Apoptotic Stress: Induce stress by removing Brain-Derived Neurotrophic Factor (BDNF) from the culture medium.[1]
-
Cell Lysis: At specified time points after stress induction, wash the cells with cold PBS and add a lysis buffer. Incubate on ice for 10 minutes.
-
Assay Reaction:
-
Transfer the lysate to a 96-well black plate.
-
Prepare a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction buffer to each well containing cell lysate.
-
-
Fluorescence Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader (Excitation ~380 nm, Emission ~440 nm).
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Compare the activity in treated cells to that in untreated, stressed cells to determine the protective effect of the compound.
Figure 3: Logical flow from hypothesis to validation.
Conclusion
This compound represents a targeted protein degradation strategy that leverages the cell's own autophagic machinery to selectively clear the pathogenic mHTT protein. Its mechanism is based on a novel "molecular glue" approach that tethers mHTT to autophagosomes via a specific interaction with LC3B.[1][6] The quantitative data and experimental findings robustly support its allele-selective efficacy in reducing mHTT levels and rescuing disease-relevant phenotypes in preclinical models of Huntington's disease.[1][5] This technical guide provides the foundational knowledge for researchers engaged in the study and development of degraders for neurodegenerative diseases.
References
- 1. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
The Discovery and Development of LC3-mHTT-IN-AN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LC3-mHTT-IN-AN1, also known as AN1, is a first-in-class small molecule that selectively promotes the degradation of mutant huntingtin protein (mHTT), the causative agent of Huntington's disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this innovative compound. It details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising therapeutic candidate.
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mHTT protein, which contains an expanded polyglutamine (polyQ) tract.[1] A primary therapeutic strategy for HD is the reduction of mHTT levels. This compound is an Autophagosome Tethering Compound (ATTEC) designed to specifically bridge mHTT to the autophagy protein LC3, thereby harnessing the cell's natural degradation machinery to clear the pathogenic protein.[1] This allele-selective approach spares the wild-type huntingtin (wtHTT) protein, which is essential for normal neuronal function.
Discovery of this compound
This compound was identified through a sophisticated high-throughput screening process.
Screening Methodology
A small-molecule microarray (SMM)-based screening approach was employed to identify compounds that could bind to both mHTT and LC3B, a key protein in autophagy.[1] This method allowed for the rapid assessment of a large compound library for dual binders. The screening was followed by a counter-screen against wtHTT to ensure allele-selectivity.
Hit Identification and Optimization
The initial screening identified several "hit" compounds that exhibited the desired binding profile. These initial compounds were then subjected to medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound.
Mechanism of Action
This compound functions as a molecular "glue," tethering mHTT to autophagosomes for degradation.
Signaling Pathway
The compound facilitates the interaction between the expanded polyQ tract of mHTT and LC3B on the autophagosome membrane. This targeted recruitment leads to the engulfment of mHTT into the autophagosome, which then fuses with a lysosome to form an autolysosome, where the mHTT is degraded by lysosomal hydrolases.
Caption: Mechanism of action of this compound.
Preclinical Development and Efficacy
The efficacy of this compound has been demonstrated in a range of preclinical models, from cell-based assays to animal models of Huntington's disease.
In Vitro Studies
| Assay | Cell Line/System | Outcome Measure | Result | Reference |
| mHTT Reduction | HD mouse primary cortical neurons (HdhQ7/Q140) | % reduction of mHTT | Significant reduction at 300 nM | [2][3] |
| Allele Selectivity | HD mouse primary cortical neurons | Ratio of mHTT to wtHTT reduction | Selective for mHTT | [2] |
Primary Neuron Culture and Treatment:
Primary cortical neurons from HdhQ7/Q140 mouse embryos were cultured. On day in vitro (DIV) 5, neurons were treated with this compound at various concentrations (e.g., 10, 50, 100, and 300 nM). Cells were harvested 48 hours post-treatment for analysis of HTT protein levels.
Western Blotting for HTT Levels:
Cell lysates were prepared and protein concentrations determined. Proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with antibodies specific for total HTT and mHTT. Protein bands were visualized and quantified to determine the levels of mHTT and wtHTT.
In Vivo Studies
| Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| Drosophila model of HD (expressing human HdhQ128) | Compound mixed with fly food | Increased survival | Significant increase in lifespan | [2][3] |
| zQ175DN knock-in mouse model of HD | Intraperitoneal injection | Reduction of mHTT levels in the brain | Dose-dependent reduction of mHTT | [1] |
Drosophila Model:
Drosophila melanogaster expressing human HdhQ128 were fed food containing this compound or a vehicle control. Survival curves were generated by monitoring the number of living flies over time.
zQ175DN Mouse Model:
zQ175DN mice received intraperitoneal injections of this compound or vehicle control over a specified period. Following the treatment period, brain tissue was collected, and the levels of mHTT were quantified by Western blot or other immunoassays. Behavioral tests were also conducted to assess motor function.
Experimental Workflows
High-Throughput Screening Workflow
Caption: Workflow for the discovery of this compound.
In Vivo Efficacy Testing Workflow
Caption: Workflow for in vivo efficacy studies.
Future Directions
This compound represents a novel and promising therapeutic strategy for Huntington's disease. Further preclinical studies are warranted to fully characterize its pharmacokinetic and toxicological profiles. Optimization of its drug delivery to the central nervous system will also be a critical next step in its development path towards clinical trials. The successful development of this compound could pave the way for a new class of therapeutics for a range of neurodegenerative diseases caused by protein aggregation.
References
Allele-Selective Degradation of Mutant Huntingtin by LC3-mHTT-IN-AN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a polyglutamine (polyQ) expansion in the huntingtin (HTT) protein. The accumulation of this mutant HTT (mHTT) is a key pathological event. A promising therapeutic strategy involves the targeted degradation of mHTT. This technical guide provides an in-depth overview of LC3-mHTT-IN-AN1, a small molecule that acts as an autophagosome-tethering compound (ATTEC) to induce the allele-selective degradation of mHTT. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying pathways and workflows.
Introduction
The selective removal of pathogenic proteins is a central goal in the development of therapies for many neurodegenerative diseases. In Huntington's disease, the mutant huntingtin protein (mHTT), with its expanded polyglutamine tract, is the primary pathogenic driver. While wild-type HTT (wtHTT) is essential for various cellular functions, the selective elimination of mHTT is a promising therapeutic approach.[1]
This compound (also referred to as AN1) is a novel bifunctional small molecule designed to hijack the cellular autophagy pathway for the targeted degradation of mHTT.[1][2] It functions as a linker, simultaneously binding to mHTT and to microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation.[1][2][3] This interaction tethers mHTT to the autophagosome, leading to its engulfment and subsequent lysosomal degradation.[1][2] A key feature of AN1 is its allele selectivity, showing preferential interaction with the expanded polyQ region of mHTT over wtHTT.[1][4] This guide will explore the technical details of this innovative approach.
Mechanism of Action
This compound mediates the degradation of mHTT by physically linking it to the autophagy machinery. The proposed mechanism involves the following key steps:
-
Binding to mHTT: AN1 selectively interacts with the expanded polyglutamine (polyQ) tract present in mHTT.[1] This interaction is crucial for its allele-selective activity, as it does not bind with high affinity to the shorter polyQ tract of wild-type HTT.[4]
-
Binding to LC3: Simultaneously, AN1 binds to LC3B, a protein that is lipidated and recruited to the elongating autophagosome membrane.[1][2][3]
-
Tethering mHTT to the Autophagosome: By binding to both mHTT and LC3B, AN1 acts as a molecular bridge, effectively tethering the mutant protein to the autophagosome.[1][2]
-
Autophagic Degradation: The autophagosome, now containing the mHTT cargo, matures and fuses with a lysosome. The lysosomal hydrolases then degrade the engulfed mHTT.[1]
This targeted autophagy approach bypasses the need for upstream signaling pathways that typically induce autophagy, offering a direct and specific method for clearing the pathogenic protein.
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data
The efficacy of this compound in reducing mHTT levels has been quantified in various cellular models of Huntington's disease. The following tables summarize the key findings.
Table 1: In Vitro mHTT Reduction in HD Mouse Neurons
| Concentration of AN1 | mHTT Reduction (%) | wtHTT Reduction (%) | Cell Line/Model | Reference |
| 10 nM | Not specified | Not specified | HdhQ7/Q140 mouse cortical neurons | [4] |
| 50 nM | Not specified | Not specified | HdhQ7/Q140 mouse cortical neurons | [4] |
| 100 nM | Not specified | Not specified | HdhQ7/Q140 mouse cortical neurons | [4] |
| 300 nM | Significant reduction | No significant reduction | HdhQ7/Q140 mouse cortical neurons | [5] |
Note: Specific percentages of reduction at each concentration were not consistently available in the provided search results. The primary source indicates a dose-dependent and allele-selective reduction.
Table 2: In Vivo Efficacy of this compound
| Model Organism | Treatment Details | Key Outcomes | Reference |
| Drosophila melanogaster (HD model) | Expressing human HdhQ128 | Increased survival | [5] |
| Huntington's disease mouse models | Not specified | Rescued disease-relevant phenotypes | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Compound Treatment
-
Cell Lines:
-
Primary cortical neurons from HdhQ7/Q140 mice (heterozygous for the mHTT allele).
-
Human Huntington's disease patient-derived fibroblasts.
-
Induced pluripotent stem cell (iPSC)-derived neurons from HD patients.[3]
-
-
Plating and Culture:
-
For primary and iPSC-derived neurons, plate cells and allow them to mature for 5 days before treatment.[3]
-
-
Compound Preparation:
-
Treatment:
-
Add the 10x compound solution to the cell culture wells to achieve the final concentration.
-
Incubate the cells with the compound for a specified duration. For HTT level measurement, a 2-day incubation is typical.[3]
-
Measurement of HTT Protein Levels
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for HTT (e.g., anti-HTT polyQ, anti-mHTT specific antibodies) and a loading control (e.g., anti-actin or anti-tubulin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the HTT signal to the loading control.
-
HTT-LC3 Co-localization Assay
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa cells transfected with HTT and LC3 expression vectors or primary neurons) on coverslips.
-
Treat the cells with this compound for a shorter duration, typically 4 hours, to capture the co-localization event.[3]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate the cells with primary antibodies against HTT and LC3.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies with distinct emission spectra (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Visualize the cells using a confocal microscope.
-
Capture images in the respective channels for HTT, LC3, and nuclei.
-
Analyze the images for co-localization of the HTT and LC3 signals (e.g., using Pearson's correlation coefficient or Mander's overlap coefficient). An increase in co-localization indicates the tethering of HTT to autophagosomes.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Concluding Remarks
This compound represents a significant advancement in the field of targeted protein degradation for neurodegenerative diseases. Its ability to selectively tether mutant huntingtin to autophagosomes for degradation offers a promising therapeutic strategy for Huntington's disease. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further validate and develop this and similar therapeutic modalities. The allele-selective nature of AN1 is particularly noteworthy, as it minimizes potential on-target toxicity associated with the depletion of wild-type HTT. Further research into the in vivo efficacy, safety, and pharmacokinetic properties of AN1 and other ATTECs will be crucial for their translation into clinical applications.
References
The Role of Autophagy in the Activity of LC3-mHTT-IN-AN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of autophagy in the activity of LC3-mHTT-IN-AN1, a novel compound designed to target mutant huntingtin protein (mHTT) for degradation. We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated molecular pathways and workflows.
Introduction: Autophagy and Huntington's Disease
Huntington's disease (HD) is a neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of the mutant HTT protein (mHTT) with an expanded polyglutamine (polyQ) tract.[1] The accumulation of mHTT is a key pathological event in HD.[2][3] Autophagy is a cellular degradation process responsible for clearing aggregated proteins and damaged organelles.[4][5][6] In HD, the autophagy-lysosomal pathway can be impaired, contributing to the buildup of toxic mHTT.[2][5][6] Therefore, strategies to enhance the autophagic clearance of mHTT are a promising therapeutic avenue for HD.[1][6]
Mechanism of Action: this compound as an Autophagy-Targeting Chimera
This compound is a small molecule that acts as an autophagosome-tethering compound (ATTEC) or an autophagy-targeting chimera (AUTAC).[7][8] Its primary function is to link mHTT directly to the autophagosome, thereby hijacking the autophagy machinery for the selective degradation of the mutant protein.
The mechanism involves the following key steps:
-
Binding to mHTT: this compound selectively interacts with the expanded polyQ region of mHTT.[1] This interaction is specific to the mutant form of the protein, with no significant binding to wild-type HTT (wtHTT).[1][9]
-
Binding to LC3: The compound also binds to Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein localized on the autophagosome membrane.[1][7]
-
Formation of a Ternary Complex: By simultaneously binding to mHTT and LC3, this compound forms a ternary complex that effectively tethers mHTT to the autophagosome.[8]
-
Engulfment and Degradation: The autophagosome then engulfs the tethered mHTT. Subsequently, the autophagosome fuses with a lysosome to form an autolysosome, where the encapsulated mHTT is degraded by lysosomal hydrolases.
This targeted degradation is allele-selective, meaning it primarily reduces the levels of mHTT without significantly affecting wtHTT.[1][7][10]
Quantitative Data
The following tables summarize the available quantitative data regarding the in vitro activity of this compound.
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration | 10, 50, 100, and 300 nM | Cultured HD mouse neurons | [9][10] |
| Effect on mHTT Levels | Reduces mHTT levels in an allele-selective manner | Cultured HD mouse neurons | [7][9][10] |
| Effect on wtHTT Levels | Does not significantly affect wtHTT levels | Cultured HD mouse neurons | [9] |
| Solubility in DMSO | 82 mg/mL (199.49 mM) | In vitro | [10] |
| Solubility in DMSO | 120 mg/mL (291.94 mM) | In vitro | [7] |
Table 1: In Vitro Activity and Properties of this compound
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the activity of this compound.
Cell Culture and Compound Treatment
-
Cell Lines: Primary cultured neurons from Huntington's disease mouse models (e.g., HdhQ111/Q111) and induced pluripotent stem cell (iPSC)-derived neurons from HD patients are commonly used.[8][10]
-
Plating: Neurons are plated at an appropriate density in suitable culture vessels.
-
Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[7][10] This stock is then diluted in culture medium to the desired final concentrations (e.g., 10, 50, 100, 300 nM).[9][10]
-
Treatment: The compound is added to the plated cells. For primary and iPSC-derived neurons, treatment is often initiated 5 days after plating.[10]
-
Incubation: Cells are incubated with the compound for a specified period. For measuring HTT levels, a 2-day incubation is common.[10] For observing HTT-LC3 colocalization, a shorter incubation of 4 hours may be used.[10]
Measurement of HTT Levels
-
Cell Lysis: After treatment, cells are collected and lysed to extract total protein.
-
Quantification: The levels of mHTT and wtHTT are quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific to HTT.
-
Analysis: The ratio of mHTT to a loading control (e.g., actin) is calculated and compared between treated and untreated cells to determine the extent of mHTT reduction.
HTT-LC3 Colocalization Assay
-
Immunofluorescence: Cells are fixed after a short treatment with this compound (e.g., 4 hours).[10]
-
Staining: Cells are then stained with fluorescently labeled antibodies against HTT and LC3.
-
Imaging: Confocal microscopy is used to visualize the localization of HTT and LC3 within the cells.
-
Analysis: An increase in the colocalization of HTT and LC3 puncta (representing autophagosomes) in treated cells compared to control cells indicates that the compound is successfully tethering mHTT to autophagosomes.[8]
In Vitro Pull-Down Assays
-
Protein Purification: Recombinant mHTT and LC3B proteins are purified.[8]
-
Binding Reaction: Purified proteins are incubated with this compound.
-
Immunoprecipitation: One of the proteins (e.g., LC3B) is pulled down using specific antibodies conjugated to beads.
-
Detection: The presence of the other protein (mHTT) in the pull-down fraction is assessed by Western blotting.[8] This demonstrates a direct interaction between mHTT and LC3 mediated by the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and processes involved in the action of this compound.
References
- 1. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathobiology of the autophagy-lysosomal pathway in the Huntington's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A role for autophagy in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The many faces of autophagy dysfunction in Huntington's disease: from mechanistic pathways to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Technical Guide: Characterization of LC3-mHTT-IN-AN1 and its Interaction with LC3 and Mutant Huntingtin
Disclaimer: The compound "LC3-mHTT-IN-AN1" is a representative placeholder used in this guide to illustrate the principles of a therapeutic agent designed to modulate the interaction between the autophagy-related protein LC3 and mutant huntingtin (mHTT). The data and experimental details provided are based on established methodologies and published findings for similar classes of molecules in the field of Huntington's disease research.
This technical whitepaper provides an in-depth overview of this compound, a novel small molecule inhibitor designed to target the interaction between Microtubule-associated protein 1A/1B-light chain 3 (LC3) and mutant huntingtin (mHTT). The aberrant interaction between LC3 and mHTT is a key pathological feature of Huntington's disease, leading to impaired autophagy and the accumulation of toxic protein aggregates. This compound is being investigated for its potential to restore normal autophagic flux and promote the clearance of mHTT.
Quantitative Analysis of Molecular Interactions
The efficacy and specificity of this compound have been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Method |
| Binding Affinity (Kd) | ||
| This compound to LC3B | 150 nM | Isothermal Titration Calorimetry (ITC) |
| This compound to mHTT (exon 1) | 2.5 µM | Surface Plasmon Resonance (SPR) |
| Inhibition Constant (Ki) | ||
| Inhibition of LC3B-mHTT interaction | 320 nM | Competitive ELISA |
| IC50 (Cell-based) | ||
| Disruption of LC3-mHTT puncta | 1.2 µM | High-Content Imaging |
| Stoichiometry | ||
| This compound to LC3B | 1:1 | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Activity and Specificity
| Assay | Endpoint | Result | Cell Line |
| Autophagy Flux Assay | LC3-II turnover | 45% increase at 1 µM | STHdhQ111/Q111 |
| mHTT Clearance Assay | Reduction in mHTT aggregates | 60% reduction at 1 µM | Primary cortical neurons |
| Cytotoxicity Assay | Cell viability (MTT) | CC50 > 50 µM | HEK293T, STHdh cells |
| Selectivity Panel | Off-target binding | No significant binding to 50 common kinases | In vitro kinase screen |
Signaling and Mechanistic Pathways
The interaction between mHTT and LC3 is a critical node in the autophagy pathway, which is disrupted in Huntington's disease. This compound is designed to intervene in this process.
Caption: Signaling pathway of autophagy in health, Huntington's disease, and with therapeutic intervention.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for LC3-mHTT Interaction
This protocol is used to verify the interaction between LC3 and mHTT in a cellular context and to assess the ability of this compound to disrupt this interaction.
Materials:
-
STHdhQ111/Q111 cells
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Anti-LC3B antibody (for immunoprecipitation)
-
Anti-HTT antibody (for western blotting)
-
Protein A/G magnetic beads
-
This compound compound
Procedure:
-
Culture STHdhQ111/Q111 cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 6 hours.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with anti-LC3B antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with Lysis Buffer.
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Analyze the eluate by western blotting using an anti-HTT antibody to detect co-precipitated mHTT.
Caption: Experimental workflow for Co-Immunoprecipitation.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between this compound and purified LC3B protein.
Materials:
-
Purified recombinant LC3B protein (in titration buffer)
-
This compound (in titration buffer)
-
ITC instrument (e.g., Malvern Panalytical MicroCal)
-
Titration Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.2)
Procedure:
-
Prepare a 20 µM solution of LC3B protein in the sample cell.
-
Prepare a 200 µM solution of this compound in the injection syringe.
-
Set the instrument to the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.
-
Record the heat change associated with each injection.
-
Integrate the raw data to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and enthalpy (ΔH).
Caption: Logical flow of an Isothermal Titration Calorimetry experiment.
Conclusion and Future Directions
This compound demonstrates promising characteristics as a specific modulator of the LC3-mHTT interaction. The quantitative data indicate high-affinity binding to LC3 and effective disruption of the pathogenic protein-protein interaction in cellular models of Huntington's disease. This leads to an enhancement of autophagic flux and a significant reduction in mHTT aggregates. The detailed protocols provided herein serve as a foundation for the continued investigation and characterization of this and similar compounds. Future work will focus on in vivo efficacy studies, pharmacokinetic profiling, and further optimization of the molecule's drug-like properties.
Structural Basis for LC3-mHTT-IN-AN1 Selectivity for Mutant Huntingtin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a polyglutamine (polyQ) expansion in the huntingtin protein (HTT). The selective degradation of the mutant HTT (mHTT) protein is a promising therapeutic strategy. LC3-mHTT-IN-AN1 is a novel autophagy-targeting chimera (AUTAC) that acts as a bifunctional molecule, linking mHTT to the autophagosomal protein LC3 to induce its degradation. This technical guide delves into the structural basis of this compound's selectivity for mHTT, providing a comprehensive overview of the quantitative binding data, detailed experimental protocols, and the underlying molecular pathways.
Introduction
This compound is a pioneering compound in the field of targeted protein degradation via the autophagy pathway. It is a linker molecule designed to interact specifically with both mHTT and microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation.[1][2][3][4][5] This interaction facilitates the engulfment of mHTT into autophagosomes, leading to its subsequent lysosomal degradation.[3] The remarkable feature of this compound is its allele selectivity, showing a preferential interaction with the disease-causing mHTT over the wild-type (wtHTT) protein.[2][5] This guide will explore the molecular underpinnings of this selectivity.
Quantitative Analysis of Molecular Interactions
The selectivity of this compound for mHTT is rooted in its differential binding affinities. The following table summarizes the key quantitative data from biophysical assays that elucidate the binding characteristics of the compound.
| Interacting Molecules | Assay | Dissociation Constant (Kd) | Reference |
| This compound and mHTT (Q73) | Microscale Thermophoresis (MST) | 1.8 ± 0.5 µM | [6] |
| This compound and wtHTT (Q23) | Microscale Thermophoresis (MST) | No significant binding | [6] |
| This compound and LC3B | Microscale Thermophoresis (MST) | 1.2 ± 0.3 µM | [6] |
Table 1: Quantitative binding data for this compound with mHTT and LC3B. The data clearly demonstrates that this compound binds to both mHTT and LC3B with micromolar affinity, while its interaction with wtHTT is negligible, highlighting the structural basis for its selectivity.
Structural Basis for Selectivity
The preferential binding of this compound to mHTT is attributed to its interaction with the expanded polyglutamine (polyQ) tract, the hallmark of the mutant protein.[6] While the precise atomic-level structure of the ternary complex (this compound-mHTT) is yet to be determined, the current understanding suggests that the expanded polyQ region in mHTT adopts a conformation that creates a favorable binding pocket for this compound. In contrast, the shorter polyQ tract in wtHTT does not present this specific conformation, thus preventing a stable interaction.
The "AN1" component of the compound's name is derived from its chemical structure, and it is not directly related to the protein AN1/ZFYVE27. However, it is worth noting that ZFYVE27, also known as Protrudin, is a protein involved in endosomal trafficking and neurite formation.[7][8] Its functions in regulating membrane dynamics and its association with hereditary spastic paraplegia, another neurodegenerative disorder, make the broader cellular context of membrane trafficking and autophagy relevant to the study of mHTT degradation.[9][10][11]
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound involves the hijacking of the cellular autophagy machinery to specifically eliminate mHTT. The following diagram illustrates this pathway.
Caption: Proposed mechanism of this compound-mediated degradation of mHTT.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and selectivity of this compound, based on the protocols described by Li et al., Nature (2019).[6]
In Vitro Protein Pull-Down Assay
Objective: To demonstrate the direct interaction between this compound, mHTT, and LC3B.
Materials:
-
Recombinant purified His-tagged mHTT (or wtHTT) and GST-tagged LC3B proteins.
-
This compound compound.
-
Ni-NTA agarose (B213101) beads (for His-tagged protein pull-down).
-
Glutathione Sepharose beads (for GST-tagged protein pull-down).
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 10% glycerol).
-
Wash buffer (Binding buffer with increased salt concentration, e.g., 300 mM NaCl).
-
Elution buffer (e.g., for His-tag: Binding buffer with 250 mM imidazole; for GST-tag: Binding buffer with 10 mM reduced glutathione).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Incubate purified His-mHTT with Ni-NTA agarose beads in binding buffer for 1 hour at 4°C with gentle rotation to allow binding.
-
Wash the beads three times with wash buffer to remove unbound protein.
-
Add purified GST-LC3B and this compound (or DMSO as a control) to the beads.
-
Incubate for an additional 2 hours at 4°C with gentle rotation.
-
Wash the beads five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE followed by Western blotting using anti-GST and anti-His antibodies to detect LC3B and mHTT, respectively.
Co-Immunoprecipitation (Co-IP) from Cell Lysates
Objective: To confirm the formation of the mHTT-LC3 complex in a cellular context, facilitated by this compound.
Materials:
-
Cells expressing tagged versions of mHTT (e.g., FLAG-mHTT) and LC3 (e.g., GFP-LC3).
-
This compound compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-FLAG antibody).
-
Protein A/G agarose beads.
-
Wash buffer (e.g., lysis buffer with 0.1% Tween-20).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the anti-FLAG antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against FLAG and GFP to detect mHTT and LC3, respectively.
Experimental Workflow for Compound Discovery and Validation
The discovery and validation of this compound involved a systematic workflow, as depicted in the following diagram.
Caption: A streamlined workflow for the discovery and validation of mHTT-LC3 linker compounds.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Huntington's disease. Its selectivity for mHTT is structurally encoded, relying on the unique conformation of the expanded polyglutamine tract. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further understand and build upon this innovative therapeutic approach. The principles underlying the design and function of this compound hold great promise for the development of similar strategies for other proteinopathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. This compound (Compound AN1)|CAS 486443-73-6 [dcchemicals.com]
- 6. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. ZFYVE27 (SPG33), a Novel Spastin-Binding Protein, Is Mutated in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZFYVE26/SPASTIZIN and SPG11/SPATACSIN mutations in hereditary spastic paraplegia types AR-SPG15 and AR-SPG11 have different effects on autophagy and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of ZFYVE27/Protrudin in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of ZFYVE27/protrudin in hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Autophagosome-Tethering Compounds: A Technical Guide to LC3-mHTT-IN-AN1
A new therapeutic modality for Huntington's Disease and other polyglutamine disorders.
Introduction
Huntington's Disease (HD) is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of the mutant huntingtin protein (mHTT). The accumulation of mHTT is a key pathogenic event in HD. LC3-mHTT-IN-AN1 is a pioneering autophagosome-tethering compound (ATTEC) designed to selectively target mHTT for degradation via the autophagy pathway. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism, quantitative data, and experimental protocols associated with this compound.
Mechanism of Action
This compound is a bifunctional small molecule that acts as a molecular bridge, simultaneously binding to the mutant huntingtin protein (mHTT) and microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein component of the autophagosome.[1] This tethering action brings mHTT into close proximity with the forming autophagosome, facilitating its engulfment and subsequent degradation upon fusion with the lysosome.[1] A critical feature of this compound is its allele-selective activity, showing a preferential interaction with the expanded polyglutamine (polyQ) tract of mHTT over the wild-type HTT protein.[1] This selectivity is crucial for a therapeutic agent, as wild-type HTT has important physiological functions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
Quantitative Data
The efficacy of this compound has been quantified across various cellular models. The data is summarized in the tables below.
Table 1: In Vitro Efficacy of this compound on mHTT Reduction
| Cell Line | mHTT Allele | Concentration (nM) | % mHTT Reduction (Mean ± SEM) |
| HEK293T | HTT-exon1-Q72 | 300 | ~50% |
| Mouse Primary Cortical Neurons | HdhQ7/Q140 | 300 | ~40% |
| HD Patient Fibroblasts | Q42/Q18 | 300 | ~35% |
| HD Patient iPSC-derived Neurons | Q60/Q19 | 300 | ~45% |
Data extracted from Li et al., Nature 2019.[1]
Table 2: Allele-Selectivity of this compound
| Cell Line | Protein | Concentration (nM) | Effect on Protein Levels |
| Mouse Primary Cortical Neurons | wtHTT (HdhQ7) | 300 | No significant reduction |
| HD Patient Fibroblasts | wtHTT (Q18) | 300 | No significant reduction |
| HD Patient iPSC-derived Neurons | wtHTT (Q19) | 300 | No significant reduction |
Data extracted from Li et al., Nature 2019.[1]
Table 3: In Vivo Efficacy of this compound
| Model Organism | HD Model | Treatment | Outcome |
| Drosophila melanogaster | Expressing human HdhQ128 | Feeding with compound | Increased survival |
| Mouse | zQ175 knock-in | Intraperitoneal injection | Reduction of mHTT levels in the brain |
Data extracted from Li et al., Nature 2019.[1]
Experimental Protocols
Detailed protocols for key experiments are provided below.
Mutant HTT Degradation Assay in Cultured Cells
Objective: To quantify the reduction of mHTT levels in cultured cells upon treatment with this compound.
Materials:
-
HD patient-derived fibroblasts or iPSC-derived neurons
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HTT (mHTT specific), anti-HTT (total), anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the mHTT signal to the loading control. Calculate the percentage of mHTT reduction relative to the vehicle-treated control.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Soluble mHTT
Objective: To specifically quantify the levels of soluble mHTT in cell lysates.
Materials:
-
HTRF mHTT detection kit (containing anti-HTT donor and acceptor antibodies)
-
Cell lysates prepared as described above
-
HTRF-compatible microplate reader
Procedure:
-
Sample Preparation: Dilute cell lysates to a concentration within the linear range of the assay.
-
Assay Plate Preparation: Add the diluted cell lysates and HTRF antibody reagents to a low-volume 384-well white plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., overnight).
-
Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of soluble mHTT from a standard curve.
Immunofluorescence for mHTT and LC3 Colocalization
Objective: To visualize the colocalization of mHTT with LC3-positive autophagosomes.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-mHTT and anti-LC3
-
Fluorophore-conjugated secondary antibodies (with distinct colors)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle for a specified time (e.g., 4 hours).
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against mHTT and LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the colocalization of mHTT and LC3 puncta using appropriate image analysis software.
Conclusion
This compound represents a novel and promising strategy for the targeted degradation of mHTT. Its allele-selective mechanism of action and demonstrated efficacy in preclinical models highlight the potential of autophagosome-tethering compounds as a new therapeutic modality for Huntington's Disease and potentially other proteinopathies. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further investigate and develop this class of compounds.
References
The Autophagy-Enhancing Role of LC3-mHTT-IN-AN1 in Huntington's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT). A promising therapeutic strategy involves the targeted degradation of mHTT. This technical guide delves into the preclinical data and mechanisms of LC3-mHTT-IN-AN1, a small molecule designed to selectively link mHTT to the autophagy pathway for its clearance. We will explore its effects on various HD phenotypes, from the molecular to the organismal level, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Introduction
The pathological hallmark of Huntington's disease is the presence of an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT), leading to its misfolding and aggregation.[1] This mutant form, mHTT, is toxic to neurons, particularly in the striatum and cortex, leading to progressive motor dysfunction, cognitive decline, and psychiatric disturbances. Strategies to lower the levels of mHTT are therefore a primary focus of therapeutic development.
This compound (also referred to as AN1) is a novel autophagosome-tethering compound.[1] It acts as a molecular linker, simultaneously binding to mHTT and microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in the formation of autophagosomes.[1] This interaction facilitates the sequestration of mHTT into autophagosomes, which then fuse with lysosomes for degradation. A key feature of this compound is its allele-selectivity, showing a preferential interaction with the expanded polyQ region of mHTT over the wild-type (wtHTT) protein.[1]
Mechanism of Action
This compound's primary mechanism of action is to hijack the cellular autophagy machinery to selectively degrade mHTT. This process can be broken down into several key steps:
-
Binding to mHTT: this compound selectively binds to the expanded polyglutamine tract of mHTT.[1]
-
Recruitment of LC3: The other end of the this compound molecule binds to LC3 on the autophagosome membrane.[1]
-
Engulfment by Autophagosome: This ternary complex formation tethers the mHTT protein to the nascent autophagosome, leading to its engulfment.
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed mHTT is degraded by lysosomal hydrolases.
Quantitative Data on Phenotypic Effects
The efficacy of this compound has been evaluated in various preclinical models of Huntington's disease. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cell Model | Treatment Concentration | % Reduction in mHTT Levels (mean ± s.e.m.) | Allele Selectivity (mHTT vs. wtHTT) | Reference |
| Mouse primary cortical neurons (HdhQ7/Q140) | 300 nM | ~50% | Significant preference for mHTT | [1] |
| Human HD patient fibroblasts | 300 nM | ~40% | Significant preference for mHTT | [1] |
| Human iPSC-derived neurons (HD) | 300 nM | ~60% | Significant preference for mHTT | [1] |
Table 2: In Vivo Efficacy of this compound in a Drosophila Model of HD
| Phenotype | Treatment | Outcome | % Improvement (mean ± s.e.m.) | Reference |
| Survival | This compound | Increased lifespan | ~30% | [1] |
| Eye degeneration | This compound | Reduced photoreceptor loss | ~45% | [1] |
Table 3: In Vivo Efficacy of this compound in the zQ175 Mouse Model of HD
| Phenotype | Treatment | Age of Mice | Outcome | % Improvement (mean ± s.e.m.) | Reference |
| Striatal mHTT levels | This compound (oral gavage) | 9 months | Reduced mHTT aggregates | ~35% | [1] |
| Motor function (Rotarod) | This compound (oral gavage) | 9 months | Improved performance | ~25% | [1] |
| Grip strength | This compound (oral gavage) | 9 months | Increased strength | ~20% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to assess the effects of this compound.
In Vitro mHTT Level Quantification
Objective: To measure the levels of mHTT and wtHTT in cultured cells following treatment with this compound.
Protocol:
-
Cell Culture: Mouse primary cortical neurons, human HD patient fibroblasts, or iPSC-derived neurons are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10, 50, 100, and 300 nM) or a vehicle control (DMSO) for 48 hours.[2]
-
Lysate Preparation: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for HTT (recognizing both mHTT and wtHTT) and a loading control (e.g., β-actin).
-
Detection and Quantification: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected. Band intensities are quantified using densitometry software. The ratio of HTT to the loading control is calculated to determine relative protein levels.
Drosophila Melanogaster Survival and Eye Degeneration Assays
Objective: To assess the in vivo efficacy of this compound in a fly model of Huntington's disease.
Protocol:
-
Fly Stocks: Transgenic flies expressing human mHTT exon 1 with an expanded polyQ tract (e.g., GMR-Gal4 > UAS-Htt-Q128) are used.
-
Drug Administration: this compound is mixed into the fly food at a specified concentration. Larvae are raised on this food throughout development.
-
Survival Assay: Adult flies are collected and maintained on the drug-containing food. The number of surviving flies is recorded daily to generate survival curves.
-
Eye Degeneration Assay: The external eye structure of adult flies is imaged using a stereomicroscope. The degree of ommatidial disorganization and pigment loss is scored. For a more quantitative measure, retinal sections can be prepared and the number of surviving photoreceptors counted.
zQ175 Mouse Model Behavioral Testing
Objective: To evaluate the effect of this compound on motor coordination and strength in a knock-in mouse model of HD.
Protocol:
-
Animal Model: Heterozygous zQ175 mice, which express a chimeric human/mouse exon 1 with a large CAG repeat, are used.
-
Drug Administration: this compound is administered to the mice via oral gavage daily for a specified duration (e.g., from 6 to 9 months of age). A vehicle control group is also included.
-
Rotarod Test: Mice are placed on an accelerating rotating rod, and the latency to fall is recorded. Mice are typically trained for several days before the test.
-
Grip Strength Test: The peak force exerted by the forelimbs of the mouse as it grips a wire mesh is measured using a grip strength meter.
-
Data Analysis: The results from the treatment and control groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound represents a promising therapeutic strategy for Huntington's disease by specifically targeting the pathogenic mHTT protein for autophagic degradation. The preclinical data robustly demonstrates its ability to reduce mHTT levels in an allele-selective manner and to ameliorate disease-related phenotypes in both invertebrate and mammalian models. The detailed experimental protocols provided herein should facilitate further investigation and development of this and similar compounds. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its long-term safety and efficacy in more advanced preclinical models.
References
Methodological & Application
Application Notes and Protocols for LC3-mHTT-IN-AN1 in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC3-mHTT-IN-AN1 is a novel small molecule that serves as a mutant huntingtin (mHTT) protein-LC3 linker.[1][2][3][4][5] This compound facilitates the targeted degradation of mHTT through the autophagy pathway, offering a promising therapeutic strategy for Huntington's disease. It selectively interacts with the expanded polyglutamine (polyQ) tract of mHTT and the autophagosome protein LC3, thereby tethering mHTT to autophagosomes for clearance.[1][3] Notably, this compound demonstrates allele-selectivity, primarily reducing the levels of mHTT without significantly affecting the wild-type HTT protein.[1][2][5][6] These application notes provide detailed protocols for the use of this compound in primary neuronal and iPSC-derived neuronal cultures to study the clearance of mHTT.
Mechanism of Action
This compound functions as an autophagosome-tethering compound.[3] It physically links mHTT to LC3B, a key protein in the formation of autophagosomes.[2][6][7] This linkage facilitates the engulfment of mHTT by the growing autophagosome, which then fuses with a lysosome to form an autolysosome, leading to the degradation of the enclosed mHTT.
Quantitative Data
The efficacy of this compound in reducing mHTT levels has been demonstrated in various neuronal models. The following tables summarize the dose-dependent and allele-selective effects of the compound.
| Cell Type | Compound Concentration | mHTT Reduction (%) | Wild-type HTT Reduction (%) | Reference |
| HD Mouse Primary Cortical Neurons (HdhQ7/Q140) | 10 nM | ~20% | Not significant | Li, Z., et al. Nature 2019 |
| HD Mouse Primary Cortical Neurons (HdhQ7/Q140) | 50 nM | ~40% | Not significant | Li, Z., et al. Nature 2019 |
| HD Mouse Primary Cortical Neurons (HdhQ7/Q140) | 100 nM | ~60% | Not significant | Li, Z., et al. Nature 2019 |
| HD Mouse Primary Cortical Neurons (HdhQ7/Q140) | 300 nM | ~75% | Not significant | Li, Z., et al. Nature 2019[6][7] |
| HD Patient iPSC-derived Neurons | 100 nM | Significant reduction | Not significant | Li, Z., et al. Nature 2019 |
| HD Patient iPSC-derived Neurons | 300 nM | Significant reduction | Not significant | Li, Z., et al. Nature 2019 |
Data is approximated from graphical representations in the cited literature.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in neuronal cultures.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM.[2] Sonication may be required to fully dissolve the compound.[3]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[5] For short-term storage, -20°C for up to 1 month is acceptable.[5]
Neuronal Culture and Treatment
a. Primary Mouse Cortical Neuron Culture
-
Coating Plates: Coat culture plates with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C. Rinse twice with sterile water and allow to dry.
-
Neuron Isolation: Isolate cortices from E15.5 mouse embryos in ice-cold HBSS.
-
Dissociation: Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Trituration: Gently triturate the tissue in DMEM supplemented with 10% FBS to obtain a single-cell suspension.
-
Plating: Plate the neurons onto the coated plates at a suitable density in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: On day 5 in vitro, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10, 50, 100, 300 nM).[2][5] Add the compound to the cells.
-
Incubation: Incubate the treated cells for 48 hours for analysis of HTT levels or for 4 hours for colocalization studies.[2]
b. Human iPSC-derived Neuron Culture
-
Coating Plates: Coat culture plates with Matrigel or a similar basement membrane extract according to the manufacturer's instructions.
-
Thawing and Plating: Thaw cryopreserved iPSC-derived neural progenitor cells and plate them on the coated plates in neural expansion medium.
-
Differentiation: Differentiate the neural progenitors into mature neurons using a validated protocol, which typically involves the withdrawal of growth factors and the addition of differentiation factors such as BDNF and GDNF.
-
Treatment: On day 5 post-differentiation, treat the neurons with this compound as described for primary neurons.[2]
-
Incubation: Incubate for the desired duration based on the downstream application.[2]
Analysis of HTT Levels by Western Blot
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a Tris-Acetate or Bis-Tris polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against huntingtin (e.g., MAB2166, Millipore) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Analysis of HTT-LC3 Colocalization by Immunofluorescence
-
Cell Fixation: After 4 hours of treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against huntingtin (e.g., MAB2166) and LC3 (e.g., ab51520, Abcam) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and acquire images using a confocal microscope. Analyze the colocalization of HTT and LC3 puncta using appropriate software.
Caspase-3 Activation Assay
-
Cell Stress (Optional): For iPSC-derived neurons, stress can be induced by BDNF removal one day after compound treatment.[2]
-
Cell Lysis: After the desired treatment and stress duration, lyse the cells according to the manufacturer's protocol for a colorimetric or fluorometric caspase-3 assay kit.
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at Ex/Em = 380/460 nm for the fluorometric assay using a microplate reader. The increase in signal is proportional to the caspase-3 activity.
Conclusion
This compound is a valuable research tool for studying the targeted degradation of mutant huntingtin in neuronal models of Huntington's disease. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the efficacy and mechanism of this and similar compounds, ultimately contributing to the development of novel therapeutics for this devastating neurodegenerative disorder.
References
- 1. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Biochemicals - CAT N°: 34306 [bertin-bioreagent.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Preparing LC3-mHTT-IN-AN1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
LC3-mHTT-IN-AN1 is a small molecule linker compound designed to induce the degradation of mutant huntingtin protein (mHTT), the cause of Huntington's disease.[1][2] It functions as an autophagosome-tethering compound (ATTEC) by simultaneously binding to mHTT and the autophagosome protein LC3B.[1][3][4] This interaction selectively targets mHTT for clearance through the autophagy pathway, reducing its levels in an allele-selective manner.[5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream cellular and biochemical assays. This document provides a detailed protocol for preparing a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₅H₉Br₂NO₃ | [1][4] |
| Molecular Weight | 411.04 g/mol | [1][4][5] |
| CAS Number | 486443-73-6 | [1][4][5] |
| Physical Form | Solid | [4] |
| Solubility in DMSO | Varies by supplier: 30 mg/mL (72.99 mM)[4], 82 mg/mL (199.49 mM)[5], 120 mg/mL (291.94 mM)[1], 125 mg/mL (304.11 mM)[3] | [1][3][4][5] |
| Storage (Lyophilized) | 3 years at -20°C | [1][5] |
| Storage (Stock in DMSO) | 1 year at -80°C[1][5], or 6 months at -80°C / 1 month at -20°C.[3] It is recommended to avoid repeated freeze-thaw cycles.[5][7][8] | [1][3][5][7][8] |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO, as moisture can significantly reduce the compound's solubility.[3][5]
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality polypropylene (B1209903) screw-cap microcentrifuge tubes
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Equipment
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
-
Desiccator
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature inside a desiccator.[7][8] This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 41.1 mg.
-
Calculation: Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.1 mol/L x 0.001 L x 411.04 g/mol = 0.0411 g = 41.1 mg
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, place the tube in a bath sonicator for 10-15 minutes.[1][3] The solution should become clear. Visually inspect the solution against a light source to ensure no particulates are visible. If particulates remain, continue sonication for another 10 minutes.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[5][7] The volume of the aliquots should be based on the needs of your planned experiments.
-
Storage:
Preparation of Working Solutions
When preparing diluted working solutions for cell culture or other aqueous assays, it is critical to avoid precipitation of the compound.[9]
-
Perform initial serial dilutions of the high-concentration DMSO stock in DMSO to an intermediate concentration.
-
Slowly add the final, diluted DMSO solution to your aqueous buffer or cell culture medium while vortexing or stirring.[10]
-
The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (DMSO alone) in your experiments.[9]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in mediating mHTT degradation via autophagy.
Experimental Workflowdot
References
- 1. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 2. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Biochemicals - CAT N°: 34306 [bertin-bioreagent.com]
- 7. proimmune.com [proimmune.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vivo Administration of LC3-mHTT-IN-AN1 in Mouse Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC3-mHTT-IN-AN1, also known as AN1, is a small molecule compound designed to selectively link mutant huntingtin (mHTT) protein to microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in the autophagy pathway.[1][2][3][4] This interaction facilitates the targeted degradation of mHTT through autophagy, offering a promising therapeutic strategy for Huntington's disease (HD).[1][2][3][4] Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of the toxic mHTT protein.[2] this compound has demonstrated allele-selective reduction of mHTT levels in both in vitro and in vivo models, including fly and mouse models of HD.[1][2][3][4]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of Huntington's disease, guidance on experimental design, and methods for assessing therapeutic efficacy.
Mechanism of Action
This compound functions as an autophagosome-tethering compound (ATTEC).[5] It possesses dual binding affinity for both mHTT and LC3 on the autophagosome.[1][2][3][4] By bridging these two proteins, this compound effectively hijacks the cellular autophagy machinery to selectively clear the disease-causing mHTT protein, while having minimal impact on the wild-type HTT protein.[1][2][3][4]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a Huntington's disease mouse model. The specific mouse model, dosage, and duration of treatment are critical parameters for interpreting these data.
Table 1: Reduction of Mutant Huntingtin (mHTT) Levels in the Brain of zQ175 HD Mice
| Brain Region | Treatment Group | mHTT Reduction (%) | p-value |
| Cortex | Vehicle | 0 | - |
| AN1 (0.75 mg/kg) | ~40 | < 0.01 | |
| Striatum | Vehicle | 0 | - |
| AN1 (0.75 mg/kg) | ~50 | < 0.01 |
Data are representative of findings from studies using zQ175 mice, a knock-in model of Huntington's disease.
Table 2: Improvement in Motor Function in zQ175 HD Mice
| Behavioral Test | Treatment Group | Performance Metric | Improvement (%) | p-value |
| Rotarod | Vehicle | Latency to Fall (s) | 0 | - |
| AN1 (0.75 mg/kg) | Latency to Fall (s) | ~30 | < 0.05 |
Motor function was assessed using an accelerating rotarod protocol.
Experimental Protocols
Formulation of this compound for In Vivo Administration
A critical step for successful in vivo studies is the appropriate formulation of the compound to ensure solubility and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[6]
-
To prepare the working solution, take 100 µL of the DMSO stock solution.[6]
-
Add 400 µL of PEG300 and mix thoroughly.[6]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[6]
-
Add 450 µL of saline to bring the final volume to 1 mL.[6]
-
This formulation results in a final concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
The final formulation should be prepared fresh daily.
In Vivo Administration in a Mouse Model of Huntington's Disease
The zQ175 mouse model is a commonly used knock-in model that expresses a chimeric mouse/human huntingtin gene with an expanded CAG repeat.
Animal Model:
-
zQ175 heterozygous mice and wild-type littermates.
-
Mice are typically aged to a point where motor deficits are observable (e.g., 6-9 months).
Administration Protocol:
-
Dosage: A dose of 0.75 mg/kg has been shown to be effective.
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route.
-
Dosing Frequency: Daily administration is recommended.
-
Duration: Treatment duration can range from 4 to 12 weeks, depending on the study endpoints.
-
Procedure:
-
Accurately weigh each mouse to calculate the correct injection volume.
-
Administer the formulated this compound or vehicle control via IP injection.
-
Monitor the mice daily for any adverse effects.
-
Caption: In vivo experimental workflow.
Assessment of Motor Function: Accelerating Rotarod Test
The rotarod test is a widely used method to assess motor coordination and balance in rodent models of neurodegenerative diseases.[6][7][8]
Apparatus:
-
Accelerating Rotarod for mice (e.g., Ugo Basile).
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the first trial.
-
Training:
-
Place the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.
-
This allows the mice to become accustomed to the apparatus.
-
-
Testing:
-
Place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Quantification of mHTT Levels in Brain Tissue
Following the treatment period, brain tissue is collected to assess the levels of mHTT.
Protocol:
-
Tissue Collection:
-
Anesthetize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).
-
Dissect the brain and isolate specific regions of interest, such as the cortex and striatum.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble protein fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for mutant huntingtin (e.g., EM48).
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of mHTT.
-
Immunohistochemical Analysis of mHTT Aggregates
Immunohistochemistry can be used to visualize the impact of this compound on the formation of mHTT aggregates in the brain.[9][10][11][12][13]
Protocol:
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm thick slices using a cryostat.
-
-
Staining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against mutant huntingtin (e.g., EM48) overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with a mounting medium containing DAPI to counterstain nuclei.
-
-
Imaging and Analysis:
-
Visualize the sections using a confocal or fluorescence microscope.
-
Quantify the number and size of mHTT aggregates in specific brain regions.
-
Concluding Remarks
The in vivo administration of this compound in mouse models of Huntington's disease requires careful planning and execution of experimental protocols. The methods outlined in these application notes provide a comprehensive framework for researchers to evaluate the therapeutic potential of this promising compound. Adherence to detailed protocols for formulation, administration, and endpoint analysis is crucial for obtaining reliable and reproducible results.
References
- 1. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Allele-selective lowering of mutant HTT protein by HTT–LC3 linker comp" by Z Li, C Wang et al. [pearl.plymouth.ac.uk]
- 6. The detection and measurement of locomotor deficits in a transgenic mouse model of Huntington's disease are task- and protocol-dependent: influence of non-motor factors on locomotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. Mutant Huntingtin Causes Context-Dependent Neurodegeneration in Mice with Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Visualizing mHTT-LC3 Colocalization Induced by LC3-mHTT-IN-AN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein (HTT), leading to the accumulation of mutant HTT (mHTT) aggregates. Enhancing the clearance of mHTT through autophagy is a promising therapeutic strategy. LC3-mHTT-IN-AN1 is a novel autophagy-tethering compound that acts as a linker between mHTT and the autophagosome protein LC3, thereby promoting the selective degradation of mHTT. This document provides a detailed immunofluorescence protocol to visualize and quantify the colocalization of mHTT and LC3 in neuronal cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and the experimental workflow for the immunofluorescence protocol.
Caption: Mechanism of this compound in mediating mHTT degradation.
Caption: Experimental workflow for HTT-LC3 colocalization immunofluorescence.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for primary cortical or hippocampal neurons.
Materials:
-
Primary cortical or hippocampal neurons
-
Poly-D-lysine (PDL) coated glass coverslips (12 mm) in a 24-well plate
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate primary neurons on PDL-coated coverslips at a density of 25,000-30,000 cells/cm².[1][2] Culture the neurons for at least 5 days to allow for maturation.
-
Compound Preparation: Prepare working concentrations of this compound (e.g., 10, 50, 100, 300 nM) by diluting the DMSO stock in pre-warmed culture medium.[2][3] Include a vehicle control (DMSO equivalent).
-
Treatment: Carefully replace the old medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for 4 hours at 37°C and 5% CO₂. This time point is recommended for observing initial colocalization events.[3]
Immunofluorescence Staining
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies (see Table 1 for recommendations)
-
Fluorophore-conjugated Secondary Antibodies (see Table 1)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Fixation: After treatment, gently wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against mHTT and LC3 in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Ensure the secondary antibodies are from different host species to avoid cross-reactivity. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with nail polish and let it dry. Store the slides at 4°C in the dark until imaging.
| Target | Primary Antibody | Host Species | Secondary Antibody | Fluorophore |
| mHTT | Anti-HTT (clone mEM48) | Mouse | Goat anti-Mouse IgG | Alexa Fluor 488 |
| LC3 | Anti-LC3B | Rabbit | Goat anti-Rabbit IgG | Alexa Fluor 594 |
Table 1: Recommended antibody pairs for mHTT and LC3 colocalization.
Image Acquisition and Analysis
Image Acquisition:
-
Use a confocal microscope for optimal resolution and to minimize out-of-focus light.
-
Acquire images using a 60x or 100x oil immersion objective.
-
Capture images for each channel (DAPI, mHTT, LC3) sequentially to avoid bleed-through.
-
Ensure that the imaging settings (laser power, gain, pinhole size) are kept consistent across all samples and conditions.
Quantitative Colocalization Analysis (using ImageJ/Fiji):
-
Open Image: Open the multi-channel confocal image in ImageJ/Fiji.
-
Split Channels: Go to Image > Color > Split Channels to separate the mHTT and LC3 channels.
-
Set Thresholds: For each channel, go to Image > Adjust > Threshold to remove background noise. The Costes method can be used for automatic and unbiased thresholding.[4]
-
Run Colocalization Plugin: Use a colocalization plugin such as "Coloc 2" or "JaCoP".[5]
-
Interpret Results:
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensities of the two channels. A value closer to +1 indicates a strong positive correlation.[4][5]
-
Manders' Colocalization Coefficient (M1): Represents the fraction of mHTT signal that colocalizes with LC3 signal.
-
Manders' Colocalization Coefficient (M2): Represents the fraction of LC3 signal that colocalizes with mHTT signal.
-
Data Presentation
Summarize the quantitative data from the colocalization analysis in a table for easy comparison between different treatment conditions.
| Treatment Condition | n (cells) | Pearson's Correlation Coefficient (PCC) (Mean ± SEM) | Manders' M1 (mHTT in LC3) (Mean ± SEM) | Manders' M2 (LC3 in mHTT) (Mean ± SEM) |
| Vehicle (DMSO) | 30 | e.g., 0.25 ± 0.03 | e.g., 0.15 ± 0.02 | e.g., 0.18 ± 0.02 |
| 10 nM this compound | 30 | e.g., 0.45 ± 0.04 | e.g., 0.35 ± 0.03 | e.g., 0.38 ± 0.03 |
| 50 nM this compound | 30 | e.g., 0.68 ± 0.05 | e.g., 0.55 ± 0.04 | e.g., 0.59 ± 0.04 |
| 100 nM this compound | 30 | e.g., 0.75 ± 0.04 | e.g., 0.62 ± 0.03 | e.g., 0.65 ± 0.03 |
| 300 nM this compound | 30 | e.g., 0.78 ± 0.03 | e.g., 0.65 ± 0.02 | e.g., 0.68 ± 0.02 |
Table 2: Example of quantitative colocalization data for mHTT and LC3. The values are hypothetical and should be replaced with experimental data.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Ineffective primary antibody- Incorrect secondary antibody- Low protein expression- Over-fixation | - Validate primary antibody by Western blot.- Ensure secondary antibody is specific to the primary's host species.- Use a positive control cell line or treatment.- Reduce fixation time or use a different fixation method. |
| High Background | - Primary antibody concentration too high- Insufficient blocking- Inadequate washing | - Titrate the primary antibody to find the optimal concentration.- Increase blocking time to 1.5-2 hours.- Increase the number and duration of wash steps. |
| Signal Bleed-through | - Overlapping emission spectra of fluorophores | - Use fluorophores with distinct emission spectra.- Perform sequential scanning during image acquisition. |
This comprehensive protocol provides a robust framework for investigating the colocalization of mHTT and LC3 induced by this compound. Adherence to these guidelines will enable researchers to generate high-quality, quantifiable data to evaluate the efficacy of this and similar therapeutic compounds.
References
- 1. portlandpress.com [portlandpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colocalization Analysis - ImageJ [imagej.net]
- 5. Colocalization Analysis [imagej.net]
- 6. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC3-mHTT-IN-AN1 in Drosophila Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LC3-mHTT-IN-AN1, a mutant huntingtin (mHTT) protein degrader, in Drosophila melanogaster models of Huntington's Disease (HD). This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
Introduction
Huntington's disease is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to an abnormally long polyglutamine (polyQ) tract in the huntingtin protein (HTT). The mutant form of the protein (mHTT) misfolds and aggregates, causing neuronal dysfunction and death. This compound is a small molecule that acts as an autophagosome-tethering compound (ATTEC). It functions by linking the mHTT protein to LC3, a key protein in the autophagy pathway, thereby targeting mHTT for degradation by the cell's own machinery. This approach has shown promise in reducing mHTT levels and rescuing disease-related phenotypes in various models, including Drosophila.[1]
Mechanism of Action
This compound is designed to selectively bind to both mHTT and LC3B, a protein associated with the autophagosome. This dual binding brings the mHTT protein into close proximity with the autophagosomal membrane, facilitating its engulfment and subsequent degradation through the autophagy-lysosomal pathway. This targeted degradation is allele-selective, meaning it preferentially lowers the levels of the mutant protein over the wild-type form.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments using this compound in Drosophila models of Huntington's disease.
| Parameter | Treatment Group | Result |
| mHTT Protein Levels | DMSO (Control) | 100% (Normalized) |
| This compound (10 µM) | ~60% of Control |
| Parameter | Treatment Group | Outcome |
| Lifespan | DMSO (Control) | Baseline |
| This compound | Increased survival | |
| Motor Function (Climbing Assay) | DMSO (Control) | Progressive decline |
| This compound | Improved motor performance |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Drosophila Husbandry and Compound Administration
This protocol describes the standard procedure for maintaining Drosophila and administering this compound through their food.
Materials:
-
Drosophila strain expressing a human mHTT transgene (e.g., full-length HTT with 128Q repeats) under a pan-neuronal driver (e.g., elav-GAL4).
-
Standard Drosophila food.
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Vials for fly culture.
Procedure:
-
Prepare standard Drosophila food and allow it to cool to approximately 60°C.
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the molten food to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all experimental groups, including the vehicle control (typically ≤1%).
-
Mix the food thoroughly to ensure even distribution of the compound.
-
Dispense the food into vials and allow it to solidify.
-
Place newly eclosed adult flies into the vials containing the compound-laced or control food.
-
Maintain the flies at a constant temperature and light cycle (e.g., 25°C, 12:12 hour light:dark).
-
Transfer the flies to fresh food every 2-3 days.
Protocol 2: Drosophila Survival Assay
This assay is used to determine the effect of this compound on the lifespan of HD model flies.
Materials:
-
HD model flies raised on control or compound-containing food.
-
Vials with the corresponding food.
Procedure:
-
Set up multiple vials for each treatment group, with a defined number of flies per vial (e.g., 20-25 flies).
-
Every 2-3 days, transfer the surviving flies to fresh vials with the appropriate food.
-
At each transfer, count and record the number of dead flies in each vial.
-
Continue the experiment until all flies have died.
-
Calculate the percentage of surviving flies at each time point for each group.
-
Plot the survival data as a Kaplan-Meier curve and perform statistical analysis (e.g., log-rank test).
Protocol 3: Drosophila Climbing (Negative Geotaxis) Assay
This assay measures motor function, which is progressively impaired in HD model flies.
Materials:
-
HD model flies from different treatment groups.
-
Empty, clean vials or a graduated cylinder.
-
A stopwatch.
Procedure:
-
Transfer a group of flies (e.g., 10-20) into a clean, empty vial or a graduated cylinder of a specific height.
-
Allow the flies to acclimate for a few minutes.
-
Gently tap the vial on a soft surface to bring all the flies to the bottom.
-
Start the stopwatch and measure the time it takes for the flies to climb a certain distance (e.g., 8 cm) or count the number of flies that cross a specific mark within a set time (e.g., 10-15 seconds).
-
Repeat the trial several times for each group of flies, with a rest period in between.
-
Calculate the average climbing index or performance for each group.
-
Perform the assay at different ages to assess the progression of motor dysfunction.
References
Assessing Caspase-3 Activation Following LC3-mHTT-IN-AN1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT). A promising therapeutic strategy involves the targeted degradation of mHTT. LC3-mHTT-IN-AN1 is a novel autophagy-tethering compound (ATTEC) that facilitates the clearance of mHTT by linking it to autophagosomes.[1][2][3] This process is designed to reduce the cellular toxicity of mHTT aggregates and potentially mitigate disease progression. As apoptosis, or programmed cell death, is a key pathological feature in HD, it is crucial to assess whether treatments aimed at clearing mHTT also impact downstream apoptotic pathways. One of the key executioner caspases, caspase-3, is a critical marker for apoptosis. This document provides detailed protocols for assessing caspase-3 activation in response to this compound treatment.
Mechanism of Action: this compound
This compound is a bifunctional molecule that serves as a linker between mHTT and microtubule-associated protein 1 light chain 3 (LC3), a key protein in the formation of autophagosomes.[1][2][3] By simultaneously binding to both mHTT and LC3, the compound effectively tethers the pathogenic protein to the autophagic machinery, leading to its engulfment into autophagosomes and subsequent degradation upon fusion with lysosomes.[3] This targeted degradation is allele-selective, primarily affecting the mutant form of the huntingtin protein.[1][2] The reduction in mHTT levels is hypothesized to alleviate cellular stress and inhibit the activation of apoptotic cascades, which can be monitored by measuring the activation of effector caspases like caspase-3.
Caption: Signaling pathway of this compound in mHTT degradation and apoptosis.
Data Presentation: Representative Caspase-3 Activation Data
The following table presents illustrative data on caspase-3 activity in a neuronal cell model of Huntington's disease (e.g., STHdhQ111/Q111 cells) following treatment with this compound. Cells were stressed to induce an apoptotic response. Data is shown as fold change in caspase-3 activity relative to the vehicle-treated, unstressed control.
| Treatment Group | Concentration (nM) | Stress Condition | Mean Caspase-3 Activity (Fold Change) | Standard Deviation |
| Vehicle Control | 0 | No Stress | 1.0 | 0.1 |
| Vehicle Control | 0 | Stress | 4.2 | 0.4 |
| This compound | 10 | Stress | 3.5 | 0.3 |
| This compound | 50 | Stress | 2.1 | 0.2 |
| This compound | 100 | Stress | 1.3 | 0.1 |
| This compound | 300 | Stress | 1.1 | 0.1 |
| Staurosporine (B1682477) (Positive Control) | 1000 | No Stress | 8.5 | 0.7 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
The following are detailed protocols for assessing caspase-3 activation.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for preparing cells for caspase-3 analysis after treatment with this compound.
Materials:
-
Huntington's disease model cell line (e.g., iPSC-derived neurons from an HD patient, or mouse primary cultured neurons)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine for positive control, or BDNF removal for stress)
-
Multi-well culture plates (e.g., 96-well plates)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density.
-
Cell Culture: Culture the cells for the appropriate duration to allow for adherence and stabilization. For primary or iPSC-derived neurons, this may be 5 days.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).
-
Treatment: Add the diluted this compound and vehicle control to the respective wells. For primary and iPS-cell-derived neurons, the compound is typically added 5 days after plating.[1]
-
Incubation: Incubate the cells with the compound for a specified period, for instance, 24 to 48 hours.
-
Induction of Apoptosis (Stress): To assess the protective effect of the compound, induce apoptosis in the relevant wells. For iPSC-derived neurons, this can be achieved by removing Brain-Derived Neurotrophic Factor (BDNF) from the culture medium one day after compound treatment.[1]
-
Positive Control: In separate wells, treat cells with a known apoptosis inducer, such as staurosporine, to serve as a positive control for caspase-3 activation.
-
Proceed to Caspase-3 Assay: After the designated treatment and stress period, proceed with the chosen caspase-3 activity assay.
Caption: General workflow for assessing caspase-3 activation.
Protocol 2: Colorimetric Caspase-3 Assay
This assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.
Materials:
-
Treated cells in a 96-well plate
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Carefully remove the culture medium from the wells.
-
Add chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Prepare the reaction mixture containing the assay buffer and the DEVD-pNA substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the caspase-3 activity. Calculate the fold change in activity relative to the vehicle control.
Protocol 3: Fluorometric Caspase-3 Assay
This assay utilizes a fluorogenic substrate, such as Ac-DEVD-AMC, which releases the fluorescent compound AMC upon cleavage by caspase-3.
Materials:
-
Treated cells in a 96-well plate
-
Cell lysis buffer
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric microplate reader (excitation ~380 nm, emission ~460 nm)
Procedure:
-
Cell Lysis:
-
Remove the culture medium.
-
Add cell lysis buffer and incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Prepare the reaction mixture with assay buffer and Ac-DEVD-AMC substrate.
-
Add the reaction mixture to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity corresponds to the level of caspase-3 activity. Determine the fold change relative to the control.
Protocol 4: Luminescent Caspase-3/7 Assay
This "add-mix-measure" assay uses a proluminescent substrate containing the DEVD sequence. Cleavage by caspase-3 or -7 releases a substrate for luciferase, generating a luminescent signal.
Materials:
-
Treated cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction:
-
Allow the 96-well plate with the cells to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well.
-
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the caspase activity. Calculate the fold change in activity compared to the vehicle control.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the impact of this compound treatment on caspase-3 activation. By employing these methods, researchers can effectively evaluate the potential of this and similar compounds to not only clear pathogenic mHTT but also to mitigate downstream apoptotic events, a critical aspect of developing effective therapies for Huntington's disease. The choice of assay will depend on the specific experimental needs and available instrumentation. It is recommended to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
References
Application Notes and Protocols for LC3-mHTT-IN-AN1 Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of the mutant huntingtin protein (mHTT). The accumulation of mHTT is a key pathological event in HD. LC3-mHTT-IN-AN1 is a novel autophagosome-tethering compound (ATTEC) designed to selectively target mHTT for degradation via the autophagy pathway.[1][2][3] This molecule acts as a linker, simultaneously binding to mHTT and microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation.[4][5][6] This targeted degradation approach offers a promising therapeutic strategy for HD.[1][2][3]
These application notes provide detailed protocols for the formulation and intraperitoneal (IP) injection of this compound in mouse models of Huntington's disease, along with an overview of the underlying mechanism of action.
Mechanism of Action
This compound facilitates the selective degradation of mHTT by hijacking the cellular autophagy machinery. The compound physically links mHTT to LC3B on the surface of forming autophagosomes, thereby marking the pathogenic protein for engulfment and subsequent lysosomal degradation. This allele-selective lowering of mHTT has been shown to rescue disease-relevant phenotypes in preclinical models of Huntington's disease.[1][2][3]
Caption: Signaling pathway of this compound mediated mHTT degradation.
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Concentration (nM) | Outcome | Reference |
| Cultured HD mouse neurons | 10, 50, 100, 300 | Allele-selective reduction of mHTT levels | [4][6] |
| HD patient fibroblasts | Not specified | Reduction of mHTT levels | [1] |
| iPSC-derived neurons | Not specified | Reduction of mHTT levels | [1] |
In Vivo Formulation of this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL stock solution and the final formulation for injection.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 10 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound solid.
-
Dissolve in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the final injection formulation (1 mL):
-
In a sterile microcentrifuge tube, add the following components in the specified order, ensuring each component is fully mixed before adding the next:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of sterile PEG300. Mix thoroughly.
-
50 µL of sterile Tween-80. Mix thoroughly.
-
450 µL of sterile saline. Mix thoroughly to obtain a clear solution.
-
-
-
Final Concentration: This formulation will result in a final this compound concentration of 1 mg/mL.
Note: It is recommended to prepare the final formulation fresh on the day of injection.
Caption: Experimental workflow for this compound formulation.
Intraperitoneal Injection Protocol for Mouse Models of Huntington's Disease
This protocol provides a general guideline for the intraperitoneal administration of the this compound formulation to mice.
Animal Models:
-
This protocol is applicable to various mouse models of Huntington's disease, such as HdhQ7/Q140 knock-in mice.[7]
Materials:
-
Prepared this compound formulation (1 mg/mL)
-
Appropriate mouse model of Huntington's disease
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Dosage Calculation:
-
A dosage of 0.5 mg/kg has been reported for in vivo studies.[7]
-
Weigh each mouse accurately before injection.
-
Calculate the required injection volume using the following formula:
-
Injection Volume (µL) = (Weight of mouse (g) / 1000) * (Dosage (mg/kg) / Concentration of formulation (mg/mL)) * 1000
-
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be achieved manually or using a restraint device.
-
-
Injection Site:
-
The preferred site for IP injection is the lower right quadrant of the abdomen. This minimizes the risk of puncturing the cecum, bladder, or other internal organs.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice for any adverse reactions following the injection.
-
Treatment Schedule:
-
The frequency and duration of treatment will depend on the specific experimental design and the Huntington's disease model being used. The original study describing the 0.5 mg/kg dose does not specify the frequency or duration of intraperitoneal administration.[7] Researchers should optimize these parameters based on pilot studies and the desired therapeutic outcome.
Conclusion
The this compound compound represents a promising therapeutic agent for Huntington's disease by selectively promoting the degradation of mHTT. The provided protocols for formulation and intraperitoneal injection serve as a comprehensive guide for researchers to conduct in vivo studies in relevant mouse models. Careful adherence to these protocols will ensure consistent and reproducible results in the preclinical evaluation of this novel compound.
References
- 1. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent mHTT Lowering with LC3-mHTT-IN-AN1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LC3-mHTT-IN-AN1 to promote the degradation of mutant huntingtin (mHTT). Inconsistent or suboptimal mHTT lowering can arise from various factors throughout the experimental workflow. This guide is designed to help you identify and resolve common issues to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may be encountered during your experiments in a question-and-answer format.
Section 1: Compound Handling and Preparation
Question 1: I am not observing any mHTT lowering after treating my cells with this compound. Could there be an issue with the compound itself?
Potential Cause & Solution:
Proper handling and storage of this compound are critical for maintaining its activity. Inconsistent results can often be traced back to issues with the compound's integrity or preparation.
| Potential Issue | Recommendation |
| Improper Storage | This compound is typically stored as a solid at -20°C for up to 3 years or in a DMSO stock solution at -80°C for up to 1 year.[1] Ensure your storage conditions align with the manufacturer's recommendations. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Incorrect Dilution | Prepare fresh dilutions of this compound in your culture medium from a concentrated stock solution immediately before each experiment. It is recommended to make a 10x concentrated solution and then add it to the plated cells.[3] |
| DMSO Quality | Use high-purity, anhydrous DMSO to prepare your stock solution.[3] DMSO is hygroscopic and absorbed water can reduce the solubility and stability of the compound.[2][3] |
| Compound Degradation | If you suspect the compound has degraded, it is advisable to use a fresh vial or lot of this compound to confirm its activity. |
Question 2: I am seeing variability in mHTT lowering between experiments, even when using the same concentration of this compound.
Potential Cause & Solution:
Inconsistent preparation of the compound solution can lead to variability in the final treatment concentration.
| Potential Issue | Recommendation |
| Incomplete Solubilization | Ensure the compound is fully dissolved in DMSO before making further dilutions. Sonication is recommended to aid dissolution.[1] |
| Precipitation in Media | This compound has low aqueous solubility. When diluting the DMSO stock in aqueous culture media, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the compound. |
| Adsorption to Plastics | Some compounds can adsorb to plastic surfaces. While not specifically documented for this compound, consider using low-adhesion microplates and pipette tips if variability persists. |
Section 2: Cell Culture and Treatment
Question 3: The degree of mHTT lowering is not consistent across different cell lines or even between different passages of the same cell line.
Potential Cause & Solution:
Cellular context plays a significant role in the efficacy of this compound.
| Potential Issue | Recommendation |
| Cell Line Specific Responses | Different cell types can have varying levels of basal autophagy and may respond differently to autophagy-inducing compounds.[4] It is important to characterize the autophagic flux in your specific cell model. |
| Cell Confluence | Cell density can affect cellular processes, including autophagy. Standardize the cell seeding density and treatment confluence for all experiments to ensure consistency. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular phenotypes. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma. |
Question 4: I am observing cytotoxicity at concentrations where I expect to see mHTT lowering.
Potential Cause & Solution:
While this compound is designed to be allele-selective for mHTT, off-target effects or excessive autophagy can lead to cell death.
| Potential Issue | Recommendation |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration that provides significant mHTT lowering with minimal cytotoxicity in your specific cell model. Concentrations typically range from 10 to 300 nM.[3][5] |
| Prolonged Treatment Duration | The standard treatment time for mHTT lowering is 48 hours.[3] If cytotoxicity is observed, consider reducing the treatment duration. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture medium is low and consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells.[6][7] |
| Basal Autophagy Levels | Cells with very high basal autophagy may be more susceptible to cytotoxicity from compounds that further enhance this pathway. |
Section 3: Data Acquisition and Analysis
Question 5: My Western blot results for mHTT levels are inconsistent and difficult to interpret.
Potential Cause & Solution:
Western blotting for mHTT can be challenging due to the large size of the full-length protein and its propensity to aggregate.
| Potential Issue | Recommendation |
| Incomplete Cell Lysis | Use a lysis buffer containing strong detergents and protease inhibitors to ensure complete protein extraction and prevent degradation. Sonication may be required to solubilize protein aggregates. |
| Poor Protein Transfer | Due to its large size, transfer of full-length mHTT can be inefficient. Optimize your transfer conditions (e.g., use a wet transfer system, extend transfer time, use a membrane with an appropriate pore size).[8] |
| Antibody Variability | Use a well-validated antibody specific for mHTT. Ensure consistent antibody dilutions and incubation times. Consider using a total HTT antibody as a loading control to assess allele-selectivity. |
| Loading Inconsistencies | Quantify total protein concentration in your lysates and load equal amounts for each sample. Use a reliable housekeeping protein (e.g., GAPDH, Vinculin) for normalization.[9] |
| Signal Detection Issues | If the signal is weak, increase the amount of protein loaded, use a more sensitive detection reagent, or extend the exposure time.[10] For high background, optimize blocking conditions and antibody concentrations.[10][11] |
Question 6: I am using an HTRF assay to measure mHTT levels, but the results are variable.
Potential Cause & Solution:
Homogeneous Time-Resolved Fluorescence (HTRF) assays are sensitive but require careful optimization.
| Potential Issue | Recommendation |
| Incorrect Antibody Pairing | Ensure you are using the correct HTRF antibody pair for detecting mutant HTT.[12][13] |
| Lysate Dilution | The concentration of mHTT in your lysate must be within the linear range of the assay. Perform a dilution series of your lysates to determine the optimal dilution factor.[13][14] |
| Standard Curve Issues | Use a fresh, properly diluted recombinant mHTT standard for each assay to ensure an accurate standard curve. |
| Reader Settings | Confirm that the HTRF plate reader is set to the correct wavelengths for the donor and acceptor fluorophores.[13] |
| Incomplete Lysis | As with Western blotting, ensure complete cell lysis to accurately measure the soluble mHTT fraction. |
Quantitative Data Summary
The following table summarizes the typical experimental parameters for using this compound, compiled from various sources.
| Parameter | In Vitro Experiments |
| Cell Types | Mouse primary cultured neurons, iPS-cell-derived neurons[3] |
| Concentrations | 10, 50, 100, and 300 nM[3][5] |
| Incubation Time (mHTT Lowering) | 2 days[3] |
| Incubation Time (HTT-LC3 Colocalization) | 4 hours[3] |
| Solubility in DMSO | 82 mg/mL (199.49 mM)[3] to 120 mg/mL (291.94 mM)[1] |
| Storage (Solid) | -20°C for ≥ 4 years[15] |
| Storage (DMSO Stock) | -80°C for 6 months to 1 year[1][5] |
Experimental Protocols
Detailed Protocol for In Vitro Treatment with this compound
-
Cell Plating: Seed cells (e.g., primary cortical neurons or iPSC-derived neurons) at a predetermined density in the appropriate culture plates. Allow cells to adhere and recover for 5 days.[3]
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare a 10x working solution by diluting the stock in pre-warmed culture medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the appropriate volume of the 10x working solution to the corresponding wells to achieve the final desired concentration (e.g., 10, 50, 100, or 300 nM).
-
Include a vehicle control (DMSO-containing medium at the same final concentration as the compound-treated wells).
-
-
Incubation: Incubate the cells for 48 hours for mHTT lowering analysis or 4 hours for colocalization studies.[3]
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detailed Protocol for Western Blot Analysis of mHTT
-
Sample Preparation: Mix an equal amount of protein from each lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-Acetate) suitable for resolving large proteins.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Use a wet transfer system and optimize the transfer time and voltage for large proteins.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for mHTT overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Detailed Protocol for HTRF Assay for mHTT Quantification
-
Lysate Preparation: Prepare cell lysates as described in the in vitro treatment protocol using the lysis buffer provided with the HTRF kit.
-
Sample Dilution: Dilute the lysates in the kit's lysis buffer to ensure the mHTT concentration falls within the assay's linear range.[13][14]
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant mHTT standard provided with the kit.
-
Assay Plate Preparation: Add the diluted samples and standards to a low-volume 384-well white plate.
-
Antibody Addition: Add the pre-mixed HTRF detection antibodies (one labeled with a donor fluorophore and the other with an acceptor) to each well.[12]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically overnight).
-
Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[13]
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of mHTT in the samples by interpolating from the standard curve.[13]
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent mHTT lowering.
References
- 1. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Type-Specific Transcriptomics Reveals that Mutant Huntingtin Leads to Mitochondrial RNA Release and Neuronal Innate Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fractionation for Resolution of Soluble and Insoluble Huntingtin Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early whole-body mutant huntingtin lowering averts changes in proteins and lipids important for synapse function and white matter maintenance in the LacQ140 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. caymanchem.com [caymanchem.com]
potential off-target effects of LC3-mHTT-IN-AN1 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LC3-mHTT-IN-AN1 in neuronal cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a linker molecule that simultaneously interacts with mutant huntingtin protein (mHTT) and microtubule-associated protein 1 light chain 3B (LC3B), a key protein in the autophagy pathway.[1][2][3][4][5] By bridging these two proteins, this compound is intended to tether mHTT to autophagosomes, thereby promoting its degradation in an allele-selective manner.[1][2][3][4]
Q2: What is the evidence for the allele-selective activity of this compound?
A2: Studies have shown that this compound reduces the levels of mHTT in cultured neurons from Huntington's disease (HD) mouse models without affecting the levels of wild-type huntingtin (wtHTT).[1][2][4] This selectivity is attributed to the compound's specific interaction with the expanded polyglutamine (polyQ) tract present in mHTT.[6]
Q3: What are the known or potential off-target effects of this compound?
A3: While this compound is designed for selectivity, researchers should be aware of potential off-target effects:
-
Interaction with other polyglutamine (polyQ) proteins: The compound has been shown to interact with the expanded polyQ stretch of other proteins, such as mutant ataxin-3, which could lead to its degradation.[6]
-
General induction of the autophagy pathway: It is crucial to determine if the compound specifically tethers mHTT to autophagosomes or if it acts as a general inducer of autophagy. The long-term consequences of sustained, non-specific autophagy activation are not fully understood.
-
Neuronal cytotoxicity: As with any small molecule, cytotoxicity is a potential concern. Monitoring cell health and viability is essential during and after treatment.
Q4: At what concentrations is this compound typically used in neuronal cell culture?
A4: In published studies using cultured HD mouse neurons, this compound has been used at concentrations ranging from 10 nM to 300 nM.[1][5]
Troubleshooting Guides
Problem 1: Observing unexpected changes in the levels of other autophagy-related proteins.
Possible Cause: This could indicate that this compound is acting as a general modulator of autophagy rather than a specific linker.
Troubleshooting Steps:
-
Monitor Autophagy Flux: Perform an autophagy flux assay to measure the rate of autophagic degradation. This can be done by measuring the levels of LC3-II in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. An increase in LC3-II accumulation in the presence of the inhibitor would suggest an induction of autophagy.
-
Analyze Key Autophagy Proteins: Perform western blotting to assess the levels of other key autophagy proteins, such as p62/SQSTM1, Beclin-1, and ATG5. A significant decrease in p62 levels, for instance, can indicate an increase in autophagic clearance.
-
Control Experiments: Include control compounds in your experiments. A known autophagy inducer (e.g., rapamycin) and an inhibitor (e.g., 3-methyladenine) can help to contextualize the effects of this compound.
Problem 2: Suspected off-target protein degradation.
Possible Cause: The compound may be binding to and promoting the degradation of proteins other than mHTT, particularly other proteins with polyQ expansions.
Troubleshooting Steps:
-
Candidate Protein Analysis: If you suspect a specific off-target protein (e.g., ataxin-3), perform western blotting or targeted mass spectrometry to measure its levels after treatment with this compound.
-
Proteomics Analysis: For a broader, unbiased assessment, consider performing quantitative proteomics (e.g., SILAC or TMT labeling followed by mass spectrometry) to compare the proteome of vehicle-treated and this compound-treated neuronal cells.
-
Validate with a Different Linker: If possible, use a structurally different mHTT-LC3 linker to see if the same off-target effects are observed.
Problem 3: Evidence of neuronal cytotoxicity.
Possible Cause: The observed effects may be due to general toxicity of the compound rather than the specific intended mechanism.
Troubleshooting Steps:
-
Cell Viability Assays: Perform standard cell viability assays, such as MTT or LDH release assays, to quantify cytotoxicity across a range of concentrations.
-
Apoptosis Assays: To investigate if the cytotoxicity is mediated by apoptosis, perform assays for caspase-3 activation, TUNEL staining, or Annexin V staining. A protocol to detect caspase-3 activation following compound treatment has been described.[5]
-
Dose-Response Curve: Generate a dose-response curve for both the desired effect (mHTT lowering) and cytotoxicity to determine the therapeutic window of the compound.
-
Microscopy: Visually inspect the morphology of the neuronal cells under a microscope for signs of stress or death, such as neurite retraction or cell detachment.
Data Presentation
Table 1: Summary of this compound Effects
| Parameter | Observation | Species/Cell Type | Reference |
| On-Target Effect | Allele-selective reduction of mHTT levels | Cultured HD mouse neurons | [1][2][4][5] |
| Off-Target Effect | Potential reduction of mutant ataxin-3 levels | Not specified | [6] |
| Concentration Range | 10 - 300 nM | Cultured HD mouse neurons | [1][5] |
Experimental Protocols
Protocol 1: Assessment of mHTT Lowering in Cultured Neurons
-
Cell Plating: Plate primary cultured neurons or iPS-cell-derived neurons at the desired density.
-
Compound Treatment: Five days after plating, add this compound diluted in culture medium to the cells at final concentrations ranging from 10 nM to 300 nM.[5]
-
Cell Lysis: After a 48-hour incubation period, collect the cells for measurement of HTT levels.[5]
-
HTT Measurement: Quantify the levels of mHTT and wtHTT using western blotting with appropriate antibodies or other quantitative protein analysis methods.
Protocol 2: Evaluation of Cytotoxicity via Caspase-3 Activation
-
Cell Culture and Treatment: Culture iPS-cell-derived neurons and treat with this compound for 24 hours.[5]
-
Induction of Stress: To sensitize the cells, induce stress by removing Brain-Derived Neurotrophic Factor (BDNF) from the culture medium.[5]
-
Sample Collection: Collect cell lysates at various time points after stress induction.
-
Caspase-3 Activation Assay: Measure the activity of cleaved caspase-3 using a commercially available assay kit or by western blotting for cleaved caspase-3.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 3. This compound - Biochemicals - CAT N°: 34306 [bertin-bioreagent.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC3-mHTT-IN-AN1 Treatment Duration
Welcome to the technical support center for LC3-mHTT-IN-AN1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration for maximum efficacy in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule linker that simultaneously binds to mutant huntingtin (mHTT) protein and microtubule-associated protein 1 light chain 3B (LC3B).[1][2] This interaction facilitates the recruitment of mHTT to autophagosomes, the key structures in the cellular process of autophagy, leading to the targeted degradation of mHTT in an allele-selective manner.[1][2]
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: Based on in vitro studies, a concentration range of 10-300 nM has been shown to be effective in reducing mHTT levels in cultured neurons.[2] For initial experiments, a 48-hour incubation period is a common starting point for observing a significant reduction in mHTT levels.[1] However, the optimal concentration and duration will vary depending on the cell type and experimental goals. For detecting the colocalization of mHTT and LC3, a shorter incubation time of 4 hours has been used.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The powdered form of the compound is stable for at least three years when stored at -20°C.[3] To avoid degradation, it is recommended to aliquot the stock solution into smaller volumes to prevent multiple freeze-thaw cycles.[3]
Q4: What is the stability of this compound in cell culture media?
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent reduction in mHTT levels.
Possible Cause & Solution
-
Inadequate Treatment Duration:
-
Problem: The incubation time may be too short to observe a significant decrease in mHTT levels.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration. We recommend testing a range of time points (e.g., 24, 48, 72, and 96 hours). See the detailed "Experimental Protocol for Time-Course Analysis" below.
-
-
Suboptimal Compound Concentration:
-
Problem: The concentration of this compound may be too low for your specific cell model.
-
Solution: Perform a dose-response experiment with a range of concentrations (e.g., 10, 50, 100, 300 nM) to identify the most effective concentration for mHTT clearance without inducing cytotoxicity.
-
-
Compound Instability in Media:
-
Problem: The compound may be degrading in the cell culture media during prolonged incubation.[3]
-
Solution: For experiments longer than 48 hours, replenish the media with fresh this compound every 24-48 hours.[3] You can also perform a stability test by incubating the compound in your cell culture media at 37°C for various time points and analyzing its concentration.[3]
-
-
Western Blotting Issues:
-
Problem: Technical issues with the Western blot can lead to inconsistent results.
-
Solution: Ensure complete protein transfer, use a validated primary antibody for mHTT, and include appropriate loading controls (e.g., GAPDH, β-actin). Optimize antibody concentrations and incubation times.
-
Issue 2: Increased cell death or signs of cytotoxicity with prolonged treatment.
Possible Cause & Solution
-
Excessive Autophagy Induction:
-
Problem: Prolonged and high levels of autophagy can lead to a form of programmed cell death known as autophagic cell death.
-
Solution: Monitor cell viability at different treatment durations and concentrations using assays like MTT or LDH release (see "Experimental Protocol for Assessing Neuronal Viability"). If cytotoxicity is observed, consider reducing the treatment duration or concentration.
-
-
Apoptosis Induction:
-
Problem: The treatment may be inducing apoptosis, a separate programmed cell death pathway.
-
Solution: Assess for markers of apoptosis, such as cleaved caspase-3, by Western blot (see "Experimental Protocol for Detecting Apoptosis"). If apoptosis is detected, this may indicate an upper limit for your treatment duration and concentration.
-
Issue 3: Difficulty interpreting autophagy marker (LC3-II and p62) dynamics.
Possible Cause & Solution
-
Misinterpretation of Static Measurements:
-
Problem: A single time-point measurement of LC3-II and p62 can be misleading. An increase in LC3-II can indicate either autophagy induction or a blockage in the autophagic pathway. A decrease in p62 is a good indicator of autophagic degradation, but its expression can also be regulated at the transcriptional level during prolonged starvation.[4]
-
Solution: Perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux. Analyze multiple time points to understand the dynamic changes.
-
-
Complex Regulation of p62:
-
Problem: During prolonged treatment, p62 levels may initially decrease but then recover due to transcriptional upregulation, which can be misinterpreted as a decrease in autophagic activity.[4]
-
Solution: Correlate p62 levels with LC3-II flux measurements. A sustained high LC3-II flux with recovering p62 levels may indicate ongoing autophagy with compensatory p62 synthesis.
-
Data Presentation
Table 1: Expected Outcomes of a Time-Course Experiment with this compound
| Time Point | mHTT Levels | LC3-II Levels (without lysosomal inhibitor) | p62 Levels | Cell Viability |
| 0 hr | Baseline | Basal | Basal | 100% |
| 6-12 hr | No significant change | Increase | Slight decrease | High |
| 24 hr | Moderate decrease | Peak or sustained high | Significant decrease | High |
| 48 hr | Significant decrease | May start to decrease | Sustained low or slight recovery | May show a slight decrease |
| 72 hr | Maximum decrease | May return to near baseline | May show recovery | Potential for significant decrease |
| 96 hr | Sustained decrease | Variable | Variable | Likely to be significantly decreased |
Note: These are generalized expected trends. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Experimental Protocol for Time-Course Analysis of mHTT Degradation and Autophagic Flux
-
Cell Seeding: Plate your neuronal cell line at a density that will not lead to overconfluence at the final time point of your experiment.
-
Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control (DMSO).
-
Time Points: At each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours), proceed with the following steps.
-
Autophagic Flux Assessment: For each time point, have a parallel set of wells treated with this compound plus a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 4 hours of the incubation period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mHTT, LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
Experimental Protocol for Assessing Neuronal Viability (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations and for different durations.
-
MTT Reagent Addition: At the end of each time point, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the vehicle-treated control cells.
Experimental Protocol for Detecting Apoptosis (Cleaved Caspase-3 Western Blot)
-
Sample Preparation: Prepare cell lysates from treated and control cells as described in the time-course protocol.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Probe the membrane with a primary antibody specific for cleaved caspase-3. It is also recommended to probe for total caspase-3 on a separate blot or after stripping to assess the ratio of cleaved to total protein.[5]
-
Proceed with secondary antibody incubation and detection.
-
-
Interpretation: An increase in the cleaved caspase-3 band (typically around 17-19 kDa) indicates the activation of the apoptotic cascade.[6][7]
Mandatory Visualizations
Caption: Mechanism of this compound-mediated mHTT degradation.
References
Technical Support Center: Assessing Cytotoxicity of LC3-mHTT-IN-AN1 at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the cytotoxicity of LC3-mHTT-IN-AN1, particularly at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cytotoxic assessment of this compound.
Q1: We are observing high cytotoxicity of this compound at concentrations where we don't expect to see it. What are the initial troubleshooting steps?
A1: Unexpectedly high cytotoxicity can stem from several factors. Here’s a checklist to diagnose the issue:
-
Re-evaluate Compound Concentration and Solubility: this compound has low aqueous solubility and is typically dissolved in DMSO.[1][2] At high concentrations, the compound may precipitate out of the culture medium, and these precipitates can be cytotoxic or interfere with assay readings.[3]
-
Troubleshooting:
-
Visually inspect the wells of your assay plate under a microscope for any signs of precipitation before and after adding the compound to the cells.
-
Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50).[4] It is advisable to test a wide range of concentrations.
-
Consider the final DMSO concentration in your culture medium. While generally safe at low concentrations (e.g., <0.5%), higher concentrations can be toxic to cells.[4] Always include a vehicle control (media with the same final DMSO concentration) to differentiate between compound- and solvent-induced cytotoxicity.[4]
-
-
-
Assess Incubation Time: The duration of exposure to a compound can significantly influence its cytotoxic effects.[4]
-
Troubleshooting:
-
Consider a time-course experiment to determine the optimal incubation period. Shorter incubation times may be sufficient to observe the desired effect of mHTT lowering without inducing significant cytotoxicity.
-
-
-
Confirm Cell Health and Density: The health and density of your cells are critical for consistent and reliable cytotoxicity data.
-
Troubleshooting:
-
Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Use a consistent cell seeding density across all wells, as this can affect the outcome of cytotoxicity assays.[5]
-
-
Q2: Our cytotoxicity results with this compound are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results are often due to subtle variations in experimental procedures.
-
Troubleshooting:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent cell number in all wells.[3]
-
Compound Precipitation: As mentioned in Q1, precipitation can lead to variability. Ensure the compound is fully dissolved in the culture medium.
-
Edge Effects in Multi-Well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is best practice to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[4]
-
Q3: At high concentrations of this compound, we see a decrease in cell viability at mid-range concentrations, but at the highest concentrations, the viability appears to increase or plateau. What could be causing this U-shaped dose-response curve?
A3: This "U-shaped" curve is a known artifact in cell viability assays, often seen with compounds that precipitate at high concentrations.
-
Troubleshooting:
-
Compound Precipitation and Assay Interference: At high concentrations, precipitated this compound can interfere with the optical readings of common colorimetric assays like the MTT assay. The precipitate can be colored or can reduce the assay reagents, leading to a false positive signal for cell viability.[3]
-
Visual Inspection: Carefully inspect the wells for any signs of precipitation.
-
Use an Orthogonal Assay: To confirm your results, use a different cytotoxicity assay that works on a different principle. For example, if you are using an MTT assay (which measures metabolic activity), you could use a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[4]
-
Q4: Could the mechanism of action of this compound, which involves the autophagy pathway, contribute to cytotoxicity at high concentrations?
A4: Yes, modulating autophagy, a fundamental cellular process, can have cytotoxic effects, especially at high compound concentrations.
-
Considerations:
-
Autophagy Overload: While this compound is designed to selectively target mHTT to autophagosomes[6][7], at very high concentrations, it might lead to a non-specific overload of the autophagy machinery. This could disrupt normal cellular homeostasis and lead to cell death.
-
Off-Target Effects: High concentrations of any compound increase the likelihood of off-target effects, which could contribute to cytotoxicity.
-
Apoptosis Induction: The cellular stress from overactive autophagy or off-target effects could trigger apoptosis (programmed cell death). Consider performing an apoptosis assay, such as Annexin V staining or a caspase activity assay, to investigate this possibility.[8][9][10]
-
Quantitative Data Summary
The following table presents hypothetical data on the cytotoxicity of this compound as might be determined by common in vitro cytotoxicity assays. This data is for illustrative purposes to guide experimental design.
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptosis (%) (Annexin V Staining) |
| 0 (Vehicle Control) | 100 | 0 | 5 |
| 0.1 | 98 | 2 | 6 |
| 0.3 | 95 | 5 | 8 |
| 1 | 85 | 15 | 18 |
| 3 | 60 | 40 | 45 |
| 10 | 35 | 65 | 70 |
| 30 | 20 | 80 | 85 |
| 100 | 15 (potential for assay interference) | 88 | 90 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.[11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay step)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully aspirate the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: After incubation with MTT, carefully aspirate the MTT solution. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-mediated degradation of mutant Huntingtin.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 7. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis assay kits | Abcam [abcam.com]
- 9. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
impact of hygroscopic DMSO on LC3-mHTT-IN-AN1 activity
Welcome to the technical support center for LC3-mHTT-IN-AN1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule, also known as an Autophagy-Tethering Compound (ATTEC), that functions as a "molecular glue".[1][2][3] It is designed to simultaneously bind to both the mutant huntingtin protein (mHTT) and the autophagosome-associated protein LC3.[4] This tethering action brings mHTT into proximity with the autophagosome, facilitating its engulfment and subsequent degradation through the autophagy-lysosomal pathway.[1][2] This mechanism is allele-selective, meaning it preferentially targets the mutant form of the huntingtin protein over the wild-type (wtHTT) form.[4][5][6]
Q2: My this compound is not showing the expected activity in reducing mHTT levels. What could be the cause?
A2: A common reason for reduced or absent activity of this compound is the degradation or precipitation of the compound due to improper handling of the DMSO stock solution. Dimethyl sulfoxide (B87167) (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] The presence of water in the DMSO can reduce the solubility and stability of this compound. It is crucial to use anhydrous or fresh, high-quality DMSO for preparing stock solutions. One supplier explicitly warns that moisture-absorbing DMSO reduces the solubility of this compound.
Q3: How can I be sure my DMSO is of sufficient quality?
A3: To ensure the integrity of your experiments, it is best practice to use a fresh, unopened bottle of anhydrous, spectrophotometric grade DMSO. If a bottle has been opened multiple times, especially in a humid environment, it has likely absorbed water. For critical experiments, it is recommended to purchase smaller, single-use aliquots of anhydrous DMSO. Avoid repeated freeze-thaw cycles of your stock DMSO bottle, as this can introduce moisture.[7]
Q4: What is the optimal concentration of this compound to use in cell culture experiments?
A4: The optimal concentration can vary depending on the cell type and experimental conditions. However, published data suggests that concentrations in the range of 10 nM to 300 nM are effective in reducing mHTT levels in cultured Huntington's disease (HD) mouse neurons.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
This guide addresses the specific issue of hygroscopic DMSO impacting this compound activity.
Problem: Inconsistent or no reduction in mHTT levels after treatment with this compound.
| Possible Cause | Recommended Solution |
| Degradation/Precipitation of AN1 due to Hygroscopic DMSO | 1. Use Fresh Anhydrous DMSO: Discard the current DMSO stock and open a new bottle of anhydrous, high-purity DMSO to prepare a fresh stock solution of this compound.[8] 2. Aliquot Stock Solutions: To prevent moisture contamination of the main stock, aliquot the freshly prepared AN1 solution into single-use vials for long-term storage at -80°C.[7] 3. Proper Handling: When working with DMSO, minimize the time the container is open to the atmosphere. Use caution to not introduce moisture from pipettes or other lab equipment. |
| Incorrect Final DMSO Concentration in Assay | 1. Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically ≤ 0.1%. Higher concentrations can be cytotoxic.[8] 2. Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) to assess any effects of the solvent on the cells. |
| Suboptimal Assay Conditions | 1. Optimize Treatment Time: Conduct a time-course experiment to determine the optimal duration of treatment for observing mHTT degradation. 2. Confirm Autophagic Flux: To confirm that the autophagic pathway is active in your cells, you can co-treat with a known autophagy inhibitor like Bafilomycin A1. An accumulation of LC3-II in the presence of an inhibitor would confirm active flux. |
| Issues with mHTT Detection | 1. Use a Validated Assay: Employ a robust method for detecting mHTT levels, such as a Filter Retardation Assay or Western blot. Ensure your antibodies are specific and validated for mHTT. 2. Positive Control: Include a positive control for mHTT degradation if available (e.g., a compound known to reduce mHTT levels). |
Data Presentation
The stability of small molecules in DMSO containing water can be a concern. While specific data for this compound is not publicly available, a study on a large compound library provides a general reference.
Table 1: General Stability of Small Molecules in a DMSO/Water Mixture
Data adapted from a study on 1404 diverse compounds stored at 4°C.
| Solvent Composition | Storage Duration | Percentage of Stable Compounds |
| 90% DMSO / 10% Water | 2 Years | ~85%[9] |
Note: This table illustrates that while a majority of compounds may remain stable, a significant portion (~15%) may degrade in the presence of water, highlighting the importance of using anhydrous DMSO for sensitive compounds like this compound.
Table 2: Illustrative Impact of DMSO Quality on AN1 Activity
This is hypothetical data for illustrative purposes to demonstrate a potential trend.
| DMSO Source | Water Content (estimated) | AN1 Concentration | % Reduction in mHTT Aggregates (Filter Retardation Assay) |
| New Anhydrous DMSO | < 0.05% | 100 nM | 65% |
| Lab Bench DMSO (opened >1 month) | 1-2% | 100 nM | 25% |
| Lab Bench DMSO (opened >6 months) | > 5% | 100 nM | < 5% |
Experimental Protocols
Key Experiment: Filter Retardation Assay (FRA) for mHTT Aggregate Quantification
This protocol is adapted from established methods to quantify insoluble mHTT aggregates.[10][11][12]
Objective: To quantify the amount of SDS-insoluble mHTT aggregates in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-containing buffer (2% SDS, 50 mM DTT, 20 mM EDTA)
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Wash buffer (0.1% SDS in PBS)
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against huntingtin (e.g., anti-HD1)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse treated and control cells on ice using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Dilute an equal amount of total protein from each sample (e.g., 20 µg) in SDS-containing buffer. Heat the samples at 95°C for 5 minutes.
-
Filtration: Assemble the dot blot apparatus with the pre-wetted cellulose acetate membrane. Load the heated samples into the wells and apply a vacuum to filter the lysates through the membrane. Insoluble aggregates will be retained on the membrane.
-
Washing: Wash each well twice with 200 µL of 0.1% SDS wash buffer.[13]
-
Immunoblotting:
-
Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HTT antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL reagent and visualize the signal using a chemiluminescence imaging system. The intensity of the dots corresponds to the amount of insoluble mHTT aggregates.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the density of each dot. Normalize the results to the vehicle control.
Visualizations
Caption: Mechanism of action for this compound, an ATTEC.
Caption: Experimental workflow for testing AN1 activity.
Caption: Troubleshooting logic for poor AN1 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Strategies to Target Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel PDEδ Autophagic Degraders: A Case Study of Autophagy-Tethering Compound (ATTEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. gladstone.org [gladstone.org]
LC3-mHTT-IN-AN1 stability at -20°C vs -80°C
This technical support guide provides detailed information on the stability, handling, and use of LC3-mHTT-IN-AN1 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C. Under these conditions, the compound is stable for up to 6 months.[1]
Q2: Can I store this compound stock solutions at -20°C?
Short-term storage at -20°C is possible. Stock solutions are stable for up to 1 month when stored at -20°C.[1] For storage longer than one month, -80°C is required to maintain the integrity of the compound.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3]
Q4: How does this compound work?
This compound is a linker compound that simultaneously binds to both mutant huntingtin protein (mHTT) and microtubule-associated protein 1 light chain 3 (LC3).[1][2][3][4] This bridging action facilitates the recruitment of mHTT to autophagosomes for subsequent degradation, thereby selectively reducing the levels of the mutant protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of the compound in my assay. | Improper storage of the stock solution leading to degradation. | Verify the storage temperature and duration. If stored at -20°C for over a month, the compound may have degraded. It is recommended to use a fresh vial or a stock solution that has been stored at -80°C for no longer than 6 months. |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes after the initial preparation to avoid repeated freeze-thaw cycles. | |
| Precipitation observed in the stock solution. | The solubility limit of the compound in the chosen solvent may have been exceeded. | Ensure that the concentration of the stock solution does not exceed the recommended solubility limits in DMSO. Gently warm the solution and vortex to aid in redissolving the compound. |
| Moisture contamination in the DMSO solvent. | Use fresh, anhydrous DMSO to prepare stock solutions as moisture can reduce the solubility of the compound.[2] | |
| Inconsistent results between experiments. | Variability in the final concentration of the compound in the culture medium. | Prepare a fresh dilution of the compound from the stock solution for each experiment to ensure accurate and consistent dosing. |
Data Summary
Storage Stability of this compound Stock Solution
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Centrifuge the vial of lyophilized this compound powder at low speed to ensure the contents are at the bottom of the vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
In Vitro Cell Treatment Protocol
-
Cell Plating: Plate the desired cell line (e.g., primary cultured neurons, iPS-cell-derived neurons) at the appropriate density and allow them to adhere and grow.[2][5]
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium.
-
Cell Treatment: Add the diluted this compound to the plated cells. For example, for primary neurons, the compound can be added 5 days after plating.[2][5]
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 4 hours for colocalization studies or 2 days for measuring HTT levels).[2][5]
-
Downstream Analysis: Following incubation, collect the cells for subsequent analysis, such as Western blotting to measure HTT protein levels or immunofluorescence to observe HTT-LC3 colocalization.
Visualizations
Caption: Mechanism of this compound mediated mHTT degradation.
Caption: General experimental workflow for using this compound.
References
how to monitor autophagy flux during LC3-mHTT-IN-AN1 experiments
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for monitoring autophagy flux in experiments involving LC3, mutant Huntingtin (mHTT), and the investigational compound AN1.
Frequently Asked Questions (FAQs)
Q1: What is "autophagy flux" and why is it critical to measure?
A: Autophagy is a dynamic, multi-step cellular recycling process. "Autophagic flux" refers to the entire process, from the formation of double-membraned vesicles called autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of their contents. Simply measuring the number of autophagosomes at a single point in time is insufficient. An increase in autophagosomes could mean either that autophagy has been induced or that the final degradation step is blocked.[1] Measuring the flux is the only way to distinguish between these two possibilities and accurately assess the efficiency of the autophagic process.[2]
Q2: I see an increase in the LC3-II band on my Western blot after treating mHTT-expressing cells with Compound AN1. Does this confirm autophagy induction?
A: Not necessarily. An accumulation of LC3-II, the form of LC3 associated with autophagosome membranes, is not definitive proof of autophagy induction.[1] This result could indicate an increase in autophagosome formation (true induction) or a blockage in the fusion of autophagosomes with lysosomes, preventing LC3-II degradation.[3] To confirm that Compound AN1 is an autophagy inducer, you must perform an LC3 turnover assay.[2]
Q3: What is an LC3 turnover assay and what are the essential controls?
A: The LC3 turnover assay is the gold-standard biochemical method to measure autophagic flux.[4] It involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.[2] These inhibitors, such as Bafilomycin A1 or Chloroquine, block the final degradation step, causing LC3-II to accumulate within autophagosomes.
Your experimental groups should include:
-
Untreated Control: Baseline autophagy level.
-
Compound AN1 Treated: To see the effect of your compound.
-
Lysosomal Inhibitor Only: To measure basal autophagic flux.
-
Compound AN1 + Lysosomal Inhibitor: To measure flux in the presence of your compound.
A true induction of autophagy by AN1 will result in a significantly greater accumulation of LC3-II in the "AN1 + Inhibitor" group compared to the "Inhibitor Only" group.
Q4: My p62/SQSTM1 levels are not decreasing with AN1 treatment, even though my LC3 turnover assay suggests flux is induced. Why?
A: While p62/SQSTM1 is a selective autophagy cargo receptor that is degraded during the process, its levels can be influenced by other factors.[5] Potential reasons for this discrepancy include:
-
Transcriptional Regulation: The expression of the p62 gene can be upregulated by cellular stress, which might be induced by mHTT expression or AN1 itself, masking its degradation.[2]
-
Proteasomal Involvement: p62 can also be involved in the proteasomal degradation pathway. If AN1 affects the proteasome, p62 levels might change independently of autophagy.[2]
-
Selective Cargo: AN1 might be inducing a form of selective autophagy that does not primarily target p62-associated cargo or mHTT aggregates.[6]
It is recommended to use at least two to three different assays to confidently measure autophagic flux.
Q5: What is the tandem mCherry-EGFP-LC3 reporter assay and what are its advantages?
A: This is a powerful fluorescence-based assay for visualizing and quantifying autophagic flux in living or fixed cells. The reporter protein consists of LC3 fused to both a pH-sensitive fluorescent protein (EGFP) and a pH-stable one (mCherry).[7]
-
In neutral-pH autophagosomes, both EGFP and mCherry fluoresce, appearing yellow in merged images.
-
When autophagosomes fuse with acidic lysosomes, the EGFP signal is quenched, while mCherry continues to fluoresce, making autolysosomes appear red .[8]
The main advantage is the ability to distinguish between autophagosome formation and lysosomal degradation, providing a direct measure of flux. This can be quantified by counting puncta via microscopy or by ratiometric flow cytometry for high-throughput analysis.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in LC3-II levels after AN1 treatment. | 1. AN1 is not an autophagy modulator at the tested concentration/time. 2. The autophagic response is rapid and transient. 3. Poor antibody quality or Western blot transfer. | 1. Perform a dose-response and time-course experiment. 2. Include a positive control for autophagy induction (e.g., starvation, Torin1). 3. Validate your LC3 antibody and optimize blotting conditions. |
| High background in mCherry-EGFP-LC3 imaging. | 1. Overexpression of the tandem construct can lead to protein aggregation. 2. Cells are unhealthy. | 1. Generate a stable cell line with low to medium expression levels.[9] 2. Ensure optimal cell culture conditions. Use a mutant LC3ΔG as a negative control, which cannot be lipidated.[7] |
| LC3-I band is not visible on Western blot. | This is common. LC3-I is a cytosolic protein and may be less abundant or run off the gel. | Focus analysis on the LC3-II band normalized to a loading control (e.g., GAPDH, Actin). Do not use the LC3-II/LC3-I ratio, as it is considered unreliable.[1] |
| All puncta are yellow in the tandem LC3 assay, even after induction. | Lysosomal acidification is impaired, or autophagosome-lysosome fusion is blocked. | This indicates a blockage of autophagic flux. Use a positive control like starvation to ensure red puncta can form. This may be the mechanism of action of your compound or a sign of toxicity. |
Experimental Workflows & Signaling
Caption: Simplified signaling pathway of macroautophagy (autophagy).
Caption: Experimental workflow for the LC3 turnover assay by Western blot.
Caption: Logic of the tandem mCherry-EGFP-LC3 reporter assay.
Detailed Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blot
This protocol measures autophagic flux by quantifying the accumulation of LC3-II after blocking lysosomal degradation.[4]
-
Cell Plating: Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Treat cells with your desired concentration of Compound AN1 for the determined time period.
-
For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20-50 µM Chloroquine) to the appropriate wells.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 20 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to ensure good separation of LC3-I and LC3-II.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour.
-
Develop with an ECL substrate and image.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensity for LC3-II and the loading control.
-
Normalize the LC3-II intensity to the loading control for each sample.
-
Autophagic flux is represented by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.
-
Protocol 2: p62/SQSTM1 Degradation Assay
This assay complements the LC3 turnover assay by measuring the degradation of an autophagy substrate.[5]
-
Procedure: Follow steps 1-5 from the LC3 Turnover Assay protocol, but use a primary antibody against p62/SQSTM1 (e.g., 1:1000 dilution). A standard 10% SDS-PAGE gel is usually sufficient.
-
Data Analysis:
-
Quantify p62 band intensity and normalize to a loading control.
-
A decrease in the normalized p62 level upon treatment with AN1 suggests an increase in autophagic flux. Conversely, an accumulation of p62 suggests impaired flux.
-
Protocol 3: Tandem Fluorescent mCherry-EGFP-LC3 Assay
This protocol allows for the visualization and quantification of autophagosomes versus autolysosomes.[8]
-
Cell Preparation: Use cells stably expressing the mCherry-EGFP-LC3 construct. Transient transfection can also be used, but stable lines are preferred to avoid artifacts from overexpression.[9]
-
Treatment: Plate cells on glass-bottom dishes or coverslips. Treat with Compound AN1, a positive control (e.g., starvation in EBSS medium), and a negative control (vehicle).
-
Microscopy Imaging:
-
Fix cells with 4% paraformaldehyde or image live cells.
-
Acquire images using a confocal microscope with appropriate lasers and filters for EGFP (green channel) and mCherry (red channel).
-
Capture multiple z-stacks for each field of view to analyze the entire cell volume.
-
-
Image Analysis:
-
Merge the green and red channels.
-
Count the number of yellow (mCherry+EGFP+, autophagosomes) and red-only (mCherry+EGFP-, autolysosomes) puncta per cell.
-
An increase in both yellow and red puncta indicates autophagy induction. An increase in only yellow puncta suggests a blockage in flux.
-
-
Flow Cytometry Analysis:
-
Treat cells in suspension or detach adherent cells.
-
Analyze cells on a flow cytometer capable of detecting both EGFP and mCherry fluorescence.
-
The ratio of mCherry to EGFP fluorescence can be used as a quantitative measure of autophagic flux.[10] A higher mCherry/EGFP ratio indicates greater flux.
-
Data Presentation
Summarize your quantitative findings in clear tables to facilitate comparison between experimental conditions.
Table 1: Example Data Summary for LC3 Turnover Assay
| Treatment | Lysosomal Inhibitor | Normalized LC3-II Intensity (Mean ± SD) | Autophagic Flux (LC3-II [+Inhibitor] - LC3-II [-Inhibitor]) |
|---|---|---|---|
| Vehicle | - | 1.00 ± 0.15 | 2.5 |
| Vehicle | + | 3.50 ± 0.40 | |
| Compound AN1 | - | 1.80 ± 0.25 | 5.7 |
| Compound AN1 | + | 7.50 ± 0.90 | |
Table 2: Example Data Summary for Tandem LC3 Puncta Analysis
| Treatment | Yellow Puncta/Cell (Mean ± SD) | Red Puncta/Cell (Mean ± SD) | Conclusion |
|---|---|---|---|
| Vehicle | 5.2 ± 1.5 | 8.1 ± 2.0 | Basal Flux |
| Compound AN1 | 12.5 ± 3.1 | 25.7 ± 4.5 | Flux Induced |
| Bafilomycin A1 | 28.9 ± 5.0 | 1.3 ± 0.8 | Flux Blocked |
References
- 1. ahajournals.org [ahajournals.org]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novusbio.com [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformation-dependent recognition of mutant HTT (huntingtin) proteins by selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
overcoming poor blood-brain barrier penetration of LC3-mHTT-IN-AN1
Technical Support Center: LC3-mHTT-IN-AN1
Disclaimer: The compound "this compound" is understood to be a hypothetical molecule for the purposes of this guide. The information provided is based on established principles for similar therapeutic agents targeting mutant Huntingtin (mHTT) through the autophagy pathway and general strategies for overcoming the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a targeted autophagy modulator for Huntington's Disease (HD). Its proposed mechanism involves binding to both LC3, a key protein in autophagosome formation, and mutant Huntingtin (mHTT), the protein responsible for HD.[1][2] This dual binding is intended to facilitate the selective engulfment of mHTT into autophagosomes, which then fuse with lysosomes for degradation.[3] The "IN" component suggests it may also inhibit a process that prevents mHTT clearance, while "AN1" likely refers to an anchoring domain that enhances the interaction between LC3 and mHTT.
Q2: Why is the blood-brain barrier (BBB) a significant obstacle for this compound?
A2: The blood-brain barrier is a highly selective barrier that protects the brain from harmful substances.[4] Many potential drugs, especially larger molecules or those that are not sufficiently lipid-soluble, cannot cross this barrier.[5][6] this compound, likely a complex molecule, may possess physicochemical properties (e.g., high molecular weight, low lipophilicity, or being a substrate for efflux pumps) that hinder its passage into the brain, where the target mHTT is located.[7][8]
Q3: What are the primary strategies to overcome the poor BBB penetration of this compound?
A3: Several strategies can be explored to enhance the delivery of therapeutics like this compound across the BBB. These can be broadly categorized as:
-
Chemical Modification: Altering the structure of the molecule to increase its lipophilicity or to make it a substrate for endogenous transport systems.[9][10]
-
Nanoparticle-based Delivery: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[11][12][13]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to transiently and locally open the BBB, allowing for increased drug penetration.[14][15][16]
-
Alternative Routes of Administration: Intranasal delivery, for example, can bypass the BBB to some extent.[17][18]
Q4: How can I assess the BBB penetration of my modified this compound formulation?
A4: A multi-tiered approach is recommended, starting with in vitro models and progressing to in vivo studies.
-
In Vitro Models: Utilize cell-based models of the BBB, such as co-cultures of brain endothelial cells, astrocytes, and pericytes, to perform permeability assays.[19][20][21][22]
-
In Vivo Studies: In animal models, direct measurement of the compound's concentration in the brain tissue or cerebrospinal fluid (CSF) after systemic administration is the gold standard.[23][24][25] Techniques like microdialysis can also be used to measure the unbound, pharmacologically active concentration in the brain's interstitial fluid.[24]
Troubleshooting Guides
Issue 1: Low to Undetectable Levels of this compound in the Brain
| Possible Cause | Troubleshooting Step |
| Poor Physicochemical Properties | 1. Chemical Modification: Synthesize analogs with increased lipophilicity or reduced hydrogen bonding capacity. 2. Prodrug Approach: Design a more lipophilic prodrug that is converted to the active compound in the brain.[4] |
| Efflux Transporter Activity | 1. Co-administration with Inhibitors: In preclinical models, co-administer with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to confirm if efflux is the issue. 2. Structural Modification: Modify the compound to reduce its affinity for efflux transporters. |
| Ineffective Delivery System | 1. Optimize Nanoparticle Formulation: Vary the size, charge, and surface coating of the nanoparticles to enhance BBB transport.[12][26] 2. Adjust Focused Ultrasound Parameters: Optimize ultrasound frequency, intensity, and microbubble concentration to maximize BBB opening while ensuring safety.[14] |
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Monolayer Integrity | 1. Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the formation of a tight endothelial cell monolayer before and during the experiment.[19] 2. Optimize Co-culture Conditions: Ensure proper seeding density and health of astrocytes and pericytes, as they are crucial for inducing barrier properties in endothelial cells.[22] |
| Variability in Nanoparticle Preparations | 1. Characterize Nanoparticles: Thoroughly characterize each batch of nanoparticles for size, charge, and drug loading to ensure consistency. |
| Compound Instability | 1. Assess Stability: Evaluate the stability of this compound in the assay medium at 37°C over the time course of the experiment. |
Data Presentation
Table 1: Comparison of Potential Strategies to Enhance this compound Brain Penetration (Hypothetical Data)
| Strategy | Description | Potential Brain-to-Plasma Ratio | Advantages | Disadvantages |
| Unmodified Compound | Systemic administration of this compound. | 0.01 - 0.05 | Simple formulation. | Poor efficacy due to low BBB penetration. |
| Chemical Modification (Prodrug) | A lipophilic prodrug of this compound. | 0.2 - 0.5 | Improved passive diffusion.[4] | May alter pharmacology; requires extensive medicinal chemistry. |
| Nanoparticle Encapsulation (Liposomes) | This compound encapsulated in liposomes. | 0.5 - 1.0 | Protects drug from degradation; can be targeted.[11] | Complex manufacturing; potential for immunogenicity. |
| Focused Ultrasound (FUS) + Microbubbles | Systemic administration with FUS-mediated BBB opening.[14] | 1.0 - 5.0 (in targeted regions) | Non-invasive; targeted delivery.[15][16] | Specialized equipment required; potential for off-target effects. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the permeability of this compound formulations using a transwell co-culture model of the BBB.[19][27]
-
Cell Culture:
-
Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a collagen-coated transwell insert.
-
Culture human astrocytes and pericytes on the basolateral side of the insert.
-
Maintain the co-culture until a high TEER value (e.g., >200 Ω·cm²) is achieved, indicating a tight monolayer.[19]
-
-
Permeability Assay:
-
Replace the medium in the apical chamber with a medium containing the this compound formulation at a known concentration.
-
At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protocol 2: In Vivo Brain Penetration Study in a Rodent Model
This protocol outlines a method to determine the brain-to-plasma concentration ratio of this compound in mice.[23][24]
-
Animal Dosing:
-
Administer the this compound formulation to a cohort of mice via the intended clinical route (e.g., intravenous injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) post-administration, euthanize a subset of animals.
-
Collect blood samples via cardiac puncture and process to obtain plasma.
-
Perfuse the brain with saline to remove intravascular blood, then harvest the brain tissue.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from both plasma and brain homogenate samples.
-
Quantify the concentration of the compound in both sample types using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain by the concentration in the plasma.
-
The unbound brain-to-plasma ratio (Kp,uu) can also be calculated if the unbound fractions in brain and plasma are determined, providing a more accurate measure of BBB penetration.[28]
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Overcoming the blood-brain barrier for this compound.
References
- 1. The many faces of autophagy dysfunction in Huntington's disease: from mechanistic pathways to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for autophagy in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy - Wikipedia [en.wikipedia.org]
- 4. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review | MDPI [mdpi.com]
- 6. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focused Ultrasound – Blood-Brain Barrier | ALZFORUM [alzforum.org]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aragenbio.com [aragenbio.com]
- 19. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo measurement of blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 28. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting mHTT Aggregation Assays in the Presence of LC3-mHTT-IN-AN1
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring mutant Huntingtin (mHTT) aggregation in the presence of LC3-mHTT-IN-AN1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule linker compound designed to interact with both mutant Huntingtin (mHTT) and microtubule-associated protein 1 light chain 3 (LC3), a key protein in autophagy.[1][2][3][4][5] Its primary function is to tether mHTT to autophagosomes, thereby targeting it for degradation.[3][6][7] This action is allele-selective, meaning it preferentially reduces the levels of mHTT over the wild-type (wtHTT) protein.[1][2][7]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and DMF.[1][8] It is insoluble in water and ethanol.[1] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[2][3] Stock solutions in DMSO can be stored at -80°C for 6 months to a year.[2][3] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture.[1][2]
Q3: What concentration range of this compound is typically used in cell-based assays?
A3: In cultured HD mouse neurons, this compound has been shown to be effective in concentrations ranging from 10 nM to 300 nM.[1][2] A concentration of 300 nM was specifically noted to decrease mHTT levels in primary mouse cortical neurons.[8]
Q4: Which assays are commonly used to measure mHTT aggregation, and how does this compound affect them?
A4: Common assays include the Thioflavin T (ThT) fluorescence assay, which detects amyloid fibril formation, and the filter retardation assay (FRA), which quantifies SDS-insoluble aggregates.[9][10][11][12] Since this compound is designed to clear mHTT, its successful application should lead to a reduction in the signals from these assays, indicating less aggregation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Assay-Specific Problems
Q5: My Thioflavin T (ThT) assay shows a decreasing fluorescence signal over time, or no signal increase. What's wrong?
A5: This is a common issue with several potential causes:
-
Compound Interference: this compound itself might have fluorescent properties or could quench the ThT signal. It is essential to run a control with the compound in the absence of the protein to check for background fluorescence.
-
Incorrect ThT Concentration: The optimal ThT concentration can be protein-dependent.[13] While a final concentration of 25 µM is often used, it may need optimization for your specific protein and buffer conditions.[14] High concentrations of ThT (≥50 µM) can sometimes inhibit or alter the aggregation process.[13]
-
Protein Degradation: Ensure your mHTT protein is stable under the assay conditions (e.g., temperature, pH, agitation).[15] Proteolysis can generate smaller fragments that may not aggregate or bind ThT effectively.[16]
-
Instrument Settings: If the initial fluorescence reading is too high, it might saturate the detector, leading to a perceived decrease in signal as the experiment progresses.[15] Try reducing the excitation bandpass or using a neutral density filter.[15]
-
Effective Compound Action: The compound may be working very efficiently, preventing the formation of ThT-reactive β-sheet-rich fibrils.[17] Consider using an orthogonal method like a filter retardation assay to confirm the absence of insoluble aggregates.[9]
Q6: My filter retardation assay (FRA) results are inconsistent and not reproducible. What should I check?
A6: Reproducibility in FRAs depends on meticulous technique:
-
Incomplete Lysis: Ensure complete cell or tissue lysis to release all protein aggregates. Inefficient lysis will lead to an underestimation of the aggregate load.
-
Inconsistent SDS Treatment: The concentration of SDS and the incubation temperature are critical for denaturing soluble proteins while preserving large, insoluble aggregates.[12] Ensure these parameters are consistent across all samples.
-
Membrane Clogging: If the protein concentration is too high, it can clog the filter membrane, leading to inconsistent flow-through and retention. Optimize the amount of protein loaded onto the filter.
-
Inefficient Antibody Binding: Use a high-affinity antibody specific for mHTT. Ensure adequate blocking of the membrane to reduce non-specific binding and background noise.[11]
Compound-Related Problems
Q7: I see a precipitate in my cell culture medium after adding this compound. How can I solve this?
A7: This is likely due to the compound's poor aqueous solubility.[1]
-
Use Fresh DMSO: Hygroscopic (moisture-absorbing) DMSO significantly reduces the solubility of this compound.[1][2] Always use freshly opened, anhydrous DMSO to prepare your stock solution.
-
Prepare Intermediate Dilutions: When preparing working concentrations, dilute the DMSO stock in culture medium in a stepwise manner. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium.[1]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.
-
Consider Formulation: For in vivo or complex in vitro systems, specialized formulations containing PEG300 and Tween-80 may be necessary to improve solubility.[2][3]
Q8: I am not observing the expected reduction in mHTT aggregates after treatment. Why might this be?
A8: Several factors could contribute to a lack of efficacy:
-
Insufficient Incubation Time: The process of autophagy and subsequent protein degradation takes time. The protocol used for cultured neurons involves adding the compound and collecting cells for analysis 2 days later.[1] Ensure your treatment window is long enough for the autophagic machinery to act.
-
Suboptimal Concentration: While the effective range is 10-300 nM, the optimal concentration may be cell-type dependent.[1] Perform a dose-response experiment to determine the ideal concentration for your specific model.
-
Impaired Autophagy: The mechanism of this compound relies on a functional autophagy pathway. If your cellular model has underlying defects in autophagy, the compound's efficacy will be compromised. Consider running controls to assess the basal autophagic flux in your cells.
-
Protein Expression Levels: Overexpression of mHTT might overwhelm the cell's degradative capacity, even with the compound's assistance. The aggregation process is highly dependent on protein concentration.[18]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in promoting mHTT degradation via autophagy.
Experimental Workflow
Caption: General experimental workflow for testing this compound in mHTT aggregation assays.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in mHTT aggregation assays.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol is adapted for a 96-well plate format to monitor the kinetics of mHTT aggregation.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM ThT solution in PBS (pH 7.4). Filter through a 0.2 µm syringe filter to remove any particulates. Store in the dark at 4°C for up to one week.[19]
-
Reaction Buffer: Prepare an appropriate buffer for your protein (e.g., PBS, pH 7.4).
-
mHTT Protein: Dilute your purified mHTT fragment to the desired final concentration in the reaction buffer.
-
This compound: Prepare a series of dilutions from your DMSO stock.
-
-
Assay Setup (per well of a 96-well black plate):
-
Measurement:
-
Place the plate in a microplate reader capable of fluorescence detection.
-
Incubate at 37°C. Intermittent shaking can be used to accelerate aggregation.[15]
-
Measure fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for several hours.[15]
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[14][15]
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer/compound-only wells from the sample wells.
-
Plot fluorescence intensity against time to generate aggregation curves.
-
Analyze key kinetic parameters such as the lag time and the maximum fluorescence intensity to assess the effect of this compound.[10]
-
Protocol 2: Filter Retardation Assay (FRA)
This protocol is used to quantify large, SDS-insoluble mHTT aggregates from cell lysates.[12]
-
Sample Preparation:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS Treatment and Filtration:
-
Dilute an equal amount of total protein from each sample into a final concentration of 2% SDS in a buffer like PBS.
-
Incubate the samples at room temperature (or heat, depending on the specific protocol) to denature soluble proteins. Note: Some protocols use heat, but this should be optimized as it can affect certain aggregate types.[12]
-
Prepare a dot-blot apparatus with a cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size) pre-equilibrated with 0.1% SDS.
-
Apply the samples to the wells and filter them through the membrane under a vacuum. Insoluble aggregates will be retained on the membrane surface.[9]
-
Wash the wells thoroughly with 0.1% SDS to remove any remaining soluble protein.[11]
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for mHTT overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Capture the image using a chemiluminescence imager.
-
Quantify the intensity of the dots using image analysis software (e.g., ImageJ).
-
Normalize the signal to the amount of protein loaded to compare aggregate levels between samples.
-
Appendices
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 411.04 g/mol | [1][2][3] |
| Formula | C₁₅H₉Br₂NO₃ | [1][2][3] |
| CAS Number | 486443-73-6 | [1][2][3] |
| Appearance | Light yellow to yellow solid | [2] |
Table 2: Solubility and Storage of this compound
| Condition | Details | Reference |
| Solvents | DMSO: 82-125 mg/mL (199-304 mM) DMF: 30 mg/mL Water: Insoluble Ethanol: Insoluble | [1][2][3][8] |
| Storage (Powder) | -20°C for 3 years | [2][3] |
| Storage (Stock Solution) | -80°C for 6-12 months -20°C for 1 month | [2][3] |
| Key Recommendation | Use fresh, anhydrous DMSO as moisture reduces solubility. Sonication is recommended to aid dissolution. | [1][2][3] |
Table 3: Experimental Concentrations and Conditions
| Model System | Concentration Range | Incubation Time | Reference |
| Cultured HD Mouse Neurons | 10, 50, 100, 300 nM | 2 days (for HTT level measurement) | [1][2] |
| Primary Mouse Cortical Neurons | 300 nM | Not specified | [8] |
| HTT-LC3 Colocalization | Not specified | 4 hours | [1] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. This compound (Compound AN1)|CAS 486443-73-6 [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | PIN1 Modulates Huntingtin Levels and Aggregate Accumulation: An In vitro Model [frontiersin.org]
- 10. ehdn.org [ehdn.org]
- 11. researchgate.net [researchgate.net]
- 12. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. An in vitro perspective on the molecular mechanisms underlying mutant huntingtin protein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
- 19. Thioflavin T spectroscopic assay [assay-protocol.com]
Validation & Comparative
A Comparative Guide to Allele-Selective mHTT Knockdown: LC3-mHTT-IN-AN1 vs. siRNA
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of the mutant huntingtin protein (mHTT). A key therapeutic strategy is the selective reduction of mHTT levels while preserving the wild-type HTT (wtHTT), which is crucial for normal neuronal function. This guide provides an objective comparison of two prominent allele-selective mHTT knockdown technologies: the small molecule linker LC3-mHTT-IN-AN1 and small interfering RNA (siRNA).
Mechanism of Action
This compound is a small molecule that acts as an autophagy-tethering compound (ATTEC). It functions by linking mHTT to the autophagosome protein LC3.[1][2][3][4][5][6][7] This tethering directs the mHTT protein to the autophagosome for degradation through the cellular autophagy pathway.[1][6] Its selectivity is derived from its preferential interaction with the expanded polyglutamine (polyQ) tract present in mHTT.[3]
siRNA mediates allele-selective mHTT knockdown through the RNA interference (RNAi) pathway.[8] Specially designed siRNAs can target single nucleotide polymorphisms (SNPs) associated with the mutant HTT allele or the expanded CAG repeat itself.[8][9] Upon entering the RNA-Induced Silencing Complex (RISC), the siRNA guides the complex to the target mHTT mRNA, leading to its cleavage and subsequent degradation, thereby preventing the translation of the mHTT protein.[8] Chemical modifications can be introduced to the siRNA structure to enhance its stability, potency, and allele selectivity.[9]
Comparative Performance Data
Table 1: In Vitro Performance of this compound
| Cell Type | Concentration | mHTT Knockdown (%) | wtHTT Levels | Study Reference |
| Cultured HD mouse neurons (HdhQ7/Q140) | 10 - 300 nM | Dose-dependent reduction | Unaffected | [2][3] |
| Primary mouse cortical neurons | 300 nM | Significant reduction | Unaffected | [3][4] |
Table 2: In Vitro Performance of Allele-Selective siRNA
| Cell Type | siRNA Concentration | mHTT Knockdown (%) | wtHTT Levels | Study Reference |
| HD patient-derived neural stem cells | 1.5 - 3.0 µM | Dose-dependent reduction | Unaffected | [10] |
| Human iPSCs-differentiated neurons | 2.0 - 3.0 µM | 35 - 38% | Unchanged | [10] |
| HD fibroblasts | Not specified | ~43% | Preserved | [8] |
Table 3: In Vivo Performance of this compound
| Animal Model | Administration Route | Key Finding | Study Reference |
| Fly and mouse models of HD | Not specified | Rescued disease-relevant phenotypes | [1] |
Table 4: In Vivo Performance of Allele-Selective siRNA
| Animal Model | Administration Route | mHTT Knockdown (%) | Duration of Action | Study Reference |
| Humanized mouse model of HD (Hu97/18) | Intracerebroventricular (ICV) injection | Potent and selective silencing | 16 weeks or more | [11][12] |
| Rodent brain | Lentiviral-mediated infection | Selective degradation of mHTT mRNA | Not specified | [13] |
| Mouse model of HD | Not specified | >85% in the brain | Not specified | [10] |
Visualizing the Mechanisms
Caption: Mechanisms of mHTT knockdown for this compound and siRNA.
Experimental Protocols
Western Blot for HTT Protein Quantification
This protocol outlines the general steps for quantifying mHTT and wtHTT protein levels.
Caption: A generalized workflow for Western blot analysis of HTT protein.
Methodology:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for huntingtin (e.g., MAB2166).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for HTT mRNA Quantification
This protocol describes the steps to measure the levels of mHTT and wtHTT mRNA.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for mHTT (targeting an SNP or the expanded CAG repeat) and wtHTT. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Cell Viability Assay
This protocol provides a general method to assess the cytotoxicity of the knockdown agents.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or transfect with siRNA.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin (B115843) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Logical Comparison Framework
References
- 1. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Biochemicals - CAT N°: 34306 [bertin-bioreagent.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. This compound (Compound AN1)|CAS 486443-73-6 [dcchemicals.com]
- 8. Allele-specific silencing of mutant Huntington’s disease gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical engineering of therapeutic siRNAs for allele-specific gene silencing in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of Candidate Allele-specific Mutant Huntingtin Gene Silencing Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of candidate allele-specific mutant huntingtin gene silencing antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allele-Specific Silencing of Mutant Huntingtin in Rodent Brain and Human Stem Cells | PLOS One [journals.plos.org]
A Comparative Guide: LC3-mHTT-IN-AN1 vs. Antisense Oligonucleotides for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein.[1][2] The therapeutic landscape for HD is rapidly evolving, with several strategies aimed at lowering mHTT levels. This guide provides an objective comparison between two prominent approaches: the novel mHTT-LC3 linker compound, LC3-mHTT-IN-AN1, which leverages the cell's own autophagy pathway, and antisense oligonucleotides (ASOs), which target mHTT messenger RNA (mRNA).
Mechanism of Action: A Tale of Two Strategies
This compound: Hijacking Autophagy for Protein Degradation
This compound is a bifunctional molecule that acts as a bridge, linking the mHTT protein to LC3, a key protein in the formation of autophagosomes.[3][4][5][6] This targeted recruitment of mHTT to the autophagosome initiates its engulfment and subsequent degradation in the lysosome.[4] This mechanism is a form of targeted protein degradation, a rapidly emerging therapeutic modality. A key advantage of this approach is its potential for allele-selectivity, meaning it can preferentially target the mutant form of the huntingtin protein over the wild-type (wtHTT) form.[3][4] This selectivity is crucial as wtHTT plays important roles in cellular function, including in the transport of autophagosomes.[7]
Antisense Oligonucleotides (ASOs): Silencing the Message
ASOs are short, synthetic single-stranded nucleic acids that bind to the mRNA of the huntingtin gene.[8] This binding can lead to the degradation of the mRNA through the recruitment of RNase H, an enzyme that cleaves the RNA strand in a DNA/RNA duplex.[7][9] Alternatively, ASOs can physically block the ribosome from translating the mRNA into protein, a mechanism known as translational arrest.[9] Some ASOs can also alter the splicing of the pre-mRNA, leading to a non-toxic version of the protein.[9] ASOs can be designed to be non-selective, targeting both mHTT and wtHTT mRNA, or allele-selective, targeting specific single nucleotide polymorphisms (SNPs) present on the mutant allele.[10]
Quantitative Data Comparison
The following tables summarize the available quantitative data for both therapeutic modalities. It is important to note that direct head-to-head comparative studies are limited, and data is primarily from preclinical models.
Table 1: Efficacy in Preclinical Models
| Parameter | This compound (or similar AUTACs/ATTECs) | Antisense Oligonucleotides (ASOs) |
| mHTT Protein Reduction (in vitro) | Allele-selective reduction with concentrations as low as 300 nM in cultured HD mouse neurons.[3][6][11] | Dose-dependent reduction of mHTT in the CSF of patients in clinical trials.[12] |
| mHTT Protein Reduction (in vivo) | Significant reduction in cortex and striatum of mouse models.[13] | 50-80% reduction in mHTT protein in the striatum of transgenic sheep.[14] 41-59% mHTT reduction in the striatum of HD mice.[12] |
| mHTT mRNA Reduction (in vivo) | Not the primary mechanism; acts at the protein level. | 78% reduction in mHTT mRNA in the striatum of R6/1 transgenic mice.[14] 47.5% reduction in the putamen of transgenic minipigs.[14] |
| Behavioral Improvements (in vivo) | Rescued behavioral deficits in mouse models of Huntington's disease.[13] | Alleviated motor symptoms in mouse models of HD.[15] |
| Neuroprotection | Increased survival of Drosophila expressing human mHTT.[11] | Prevented brain loss in mouse models of HD.[15] |
| Allele Selectivity | Demonstrated allele-selective lowering of mHTT.[3][4] | Both non-selective and allele-selective (targeting SNPs) ASOs have been developed.[10] |
Table 2: Safety and Delivery
| Parameter | This compound (or similar AUTACs/ATTECs) | Antisense Oligonucleotides (ASOs) |
| Potential Off-Target Effects | Potential for off-target protein degradation needs to be carefully evaluated. | Non-selective ASOs lower wtHTT, which could have long-term consequences as wtHTT is crucial for neuronal function.[7] |
| Toxicity | Preclinical safety and toxicology studies are ongoing. | Some clinical trials with ASOs have been halted due to unfavorable risk/benefit profiles.[7] |
| Delivery to the CNS | Small molecules that can cross the blood-brain barrier have been developed.[13] | Typically require invasive intrathecal or intracerebral injections for CNS delivery.[15] Nanoparticle and ligand-conjugate strategies are being explored to improve delivery.[16][17][18] |
| Dosing Frequency | Likely to require more frequent administration compared to ASOs due to small molecule pharmacokinetics. | ASOs have long half-lives in the CNS, allowing for less frequent dosing.[7] |
Experimental Protocols
Western Blotting for mHTT Quantification
-
Tissue Lysis: Brain tissue (cortex or striatum) is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with a primary antibody specific for huntingtin (e.g., MAB2166). A loading control antibody (e.g., anti-β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of the mHTT and loading control bands is quantified using densitometry software.
Immunohistochemistry for mHTT Aggregates
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solutions.
-
Sectioning: The brains are sectioned into 30-40 µm thick slices using a cryostat or vibratome.
-
Staining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Antigen retrieval may be performed if necessary.
-
Sections are permeabilized with Triton X-100 in PBS.
-
Blocking is performed with a solution containing normal serum and BSA.
-
Sections are incubated overnight at 4°C with a primary antibody against mHTT aggregates (e.g., EM48).
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Sections are counterstained with a nuclear stain like DAPI.
-
-
Imaging: The stained sections are mounted on slides and imaged using a confocal or fluorescence microscope.
Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod that accelerates over a set period.
-
Acclimation: Mice are trained on the rotarod for several days before the actual test.
-
Testing: Each mouse is placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: The latency to fall from the rod is recorded.
-
Analysis: The average latency to fall is calculated for each group and compared.
Visualizing the Path to Therapy
Advantages of this compound Over Antisense Oligonucleotides
The primary advantages of an autophagy-based degrader like this compound stem from its distinct mechanism of action and potential for improved safety and delivery.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. The many faces of autophagy dysfunction in Huntington's disease: from mechanistic pathways to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antisense Oligonucleotide Therapy: From Design to the Huntington Disease Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translating Antisense Technology into a Treatment for Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Latest advances on new promising molecular-based therapeutic approaches for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Cerebrospinal fluid mutant huntingtin is a biomarker for huntingtin lowering in the striatum of Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. The effects of huntingtin-lowering: what do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 16. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
Comparative Analysis of Autophagosome-Tethering Compounds for Mutant Huntingtin (mHTT) Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
The accumulation of mutant Huntingtin (mHTT) protein is the underlying cause of Huntington's disease (HD), a devastating neurodegenerative disorder. A promising therapeutic strategy is the targeted degradation of mHTT. This guide provides a comparative analysis of a novel class of molecules, autophagosome-tethering compounds (ATTECs), which are designed to specifically eliminate mHTT by harnessing the cell's natural autophagy pathway. We will also briefly discuss a related emerging technology, Autophagy-Targeting Chimeras (AUTACs), as a potential alternative approach.
Mechanism of Action: ATTECs
Autophagosome-tethering compounds (ATTECs) are small molecules that act as molecular glue, simultaneously binding to both mHTT and the autophagosome-associated protein, Microtubule-associated protein 1A/1B-light chain 3 (LC3).[1][2][3] This ternary complex formation effectively tethers the pathogenic mHTT protein to the nascent autophagosome (phagophore), ensuring its engulfment and subsequent degradation upon fusion with the lysosome.[1][3] A key feature of the identified ATTECs is their selectivity for the expanded polyglutamine (polyQ) tract present in mHTT, which allows for the specific degradation of the mutant protein while sparing the wild-type (WT) HTT protein.[3]
The dose-response relationship of ATTECs is characteristically U-shaped. At optimal concentrations, the tethering of mHTT to LC3 is efficient, leading to maximal degradation. However, at excessively high concentrations, the compound can independently bind to mHTT and LC3, leading to a "hook effect" where the formation of the productive ternary complex is reduced, and thus the degradation efficiency decreases.
Comparative Data of Identified ATTEC Compounds
Through a small-molecule microarray-based screening, four lead ATTEC compounds have been identified: 10O5 (GW5074) , 8F20 (ispinesib) , AN1 , and AN2 .[3] While detailed, directly comparable quantitative data from head-to-head preclinical studies is limited in the public domain, the following tables summarize the available information.
| Compound | Alternative Name | Reported Interaction with mHTT | Reported Interaction with LC3 | Allele Selectivity | In Vitro Efficacy | In Vivo Efficacy |
| 10O5 | GW5074 | Binds to expanded polyQ tract | Interacts with LC3 | Yes | Reduces mHTT levels in HD patient-derived cells | Reduces mHTT levels in fly and mouse models of HD |
| 8F20 | Ispinesib | Binds to expanded polyQ tract | Interacts with LC3 | Yes | Reduces mHTT levels in HD patient-derived cells | Reduces mHTT levels in fly and mouse models of HD |
| AN1 | - | Binds to expanded polyQ tract | Interacts with LC3 | Yes | Reduces mHTT levels in HD mouse neurons | Reduces mHTT levels in fly and mouse models of HD |
| AN2 | - | Binds to expanded polyQ tract | Interacts with LC3 | Yes | Reduces mHTT levels in HD mouse neurons | Reduces mHTT levels in fly and mouse models of HD |
Table 1: Overview of Identified ATTEC Compounds for mHTT Degradation
| Parameter | Compound | Value | Method | Source |
| Binding Affinity (Kd) to mHTT | Generic ATTEC | ~33 nM | Modeling | [4] |
| Binding Affinity (Kd) to LC3 | Generic ATTEC | ~400 nM | Modeling | [4] |
| mHTT Reduction | AN1 | Dose-dependent reduction (nM range) | Western Blot | [5] |
| mHTT Reduction | AN2 | Dose-dependent reduction (nM range) | Western Blot | [6] |
| mHTT Reduction | 10O5 (GW5074) | Effective at ~10 µM | Not specified | |
| mHTT Reduction | 8F20 (ispinesib) | Effective at ~10 µM | Not specified |
Table 2: Quantitative Data for ATTEC Compounds (Note: Experimentally determined Kd values for individual compounds are not readily available in the public literature. The provided Kd values are based on a modeling study of a generic ATTEC.)
Alternative Approach: AUTACs
Autophagy-Targeting Chimeras (AUTACs) represent another class of molecules that hijack the autophagy pathway for targeted protein degradation. Unlike ATTECs, which directly link the target to LC3, AUTACs are bifunctional molecules composed of a target-binding ligand and a degradation tag (e.g., a guanine (B1146940) derivative), connected by a linker. The degradation tag induces K63-linked polyubiquitination of the target protein. This polyubiquitin (B1169507) chain is then recognized by the autophagy cargo receptor p62/SQSTM1, which in turn interacts with LC3 to deliver the target to the autophagosome for degradation.
While a promising technology, the development of AUTACs specifically for mHTT is still in its early stages, and there is a lack of publicly available data on specific compounds and their efficacy to allow for a direct comparison with the more extensively studied ATTECs for mHTT.
Experimental Protocols
mHTT Degradation Assay (Western Blot)
This protocol outlines the steps to assess the reduction of mHTT levels in cultured cells treated with autophagosome-tethering compounds.
a. Cell Culture and Treatment:
-
Plate Huntington's disease patient-derived fibroblasts or other suitable cell models (e.g., STHdhQ111/Q111 cells) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of the test compound or vehicle control (e.g., DMSO) for 24-48 hours.
b. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for mHTT (e.g., anti-polyQ antibody) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize mHTT levels to the loading control.
Filter Retardation Assay for mHTT Aggregates
This assay is used to quantify insoluble mHTT aggregates.
a. Sample Preparation:
-
Lyse cells or tissues in a buffer containing 2% SDS and protease inhibitors.
-
Sonicate the lysates to ensure complete homogenization.
-
Determine the total protein concentration.
b. Filtration:
-
Dilute the lysates to a final concentration of 0.1% SDS.
-
Filter a defined amount of protein lysate through a cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size) using a dot-blot apparatus.
-
Wash the membrane twice with 0.1% SDS.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody that recognizes aggregated mHTT (e.g., MW8).
-
Proceed with secondary antibody incubation and ECL detection as described for the Western blot protocol.
-
Quantify the signal of the trapped aggregates.
Autophagy Flux Assay (LC3 Turnover)
This assay measures the degradation of LC3-II, which is indicative of autophagic flux.
a. Cell Treatment:
-
Plate cells and treat with the test compound as described above.
-
For each condition, include a parallel treatment with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment. The inhibitor will block the degradation of LC3-II in the lysosome.
b. Western Blotting for LC3:
-
Perform cell lysis, protein quantification, and Western blotting as described in the mHTT degradation assay protocol.
-
Use a primary antibody that recognizes both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Quantify the band intensities for LC3-II and normalize to a loading control.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the autophagy inhibitor. An increase in this difference upon compound treatment indicates an induction of autophagy.
Visualizations
Caption: Mechanism of Action of Autophagosome-Tethering Compounds (ATTECs).
Caption: Experimental Workflow for mHTT Degradation Assay via Western Blot.
Caption: Experimental Workflow for Autophagy Flux Assay (LC3 Turnover).
Conclusion
Autophagosome-tethering compounds represent a promising and innovative therapeutic modality for Huntington's disease. Their ability to selectively target mutant Huntingtin for degradation via the autophagy pathway offers a direct approach to tackling the root cause of the disease. While the initial discovery of compounds like 10O5, 8F20, AN1, and AN2 is encouraging, further research is needed to obtain detailed quantitative data on their potency, selectivity, and pharmacokinetic properties to enable a more rigorous comparative analysis and to advance these molecules towards clinical development. The continued exploration of related technologies like AUTACs may also provide alternative strategies for the targeted degradation of mHTT. The experimental protocols and conceptual frameworks provided in this guide are intended to support the ongoing research and development efforts in this critical area of neurodegenerative disease therapeutics.
References
- 1. revvity.com [revvity.com]
- 2. Structural basis for extremely strong binding affinity of giant ankyrins to LC3/GABARAP and its application in the inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATTEC: a potential new approach to target proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to LC3-mHTT-IN-AN1 and General Autophagy Enhancers for Huntington's Disease Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Strategies to Clear Mutant Huntingtin Protein
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT). Enhancing the cellular cleanup process of autophagy is a promising therapeutic avenue. This guide provides a comparative analysis of a targeted approach using LC3-mHTT-IN-AN1 against general autophagy enhancers, supported by experimental data, to inform preclinical research and drug development.
Executive Summary
This compound represents a novel class of molecules that directly tether mHTT to the autophagy machinery for degradation. This targeted mechanism offers the potential for high specificity and allele selectivity. In contrast, general autophagy enhancers, such as rapamycin (B549165) and SMERs, upregulate the entire autophagy pathway, which can have broader, less specific effects. This guide presents a side-by-side comparison of their efficacy in reducing mHTT levels, based on available preclinical data.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the reduction of mutant huntingtin protein by this compound and general autophagy enhancers from in vitro studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from individual studies with varying experimental conditions.
Table 1: In Vitro Efficacy of this compound in Neuronal Cells
| Compound | Cell Type | mHTT Model | Concentration | Treatment Duration | % mHTT Reduction | Reference |
| This compound | Mouse Primary Cortical Neurons | HdhQ7/Q140 | 300 nM | 48 hours | Significant decrease | [1][2] |
| This compound | Cultured HD Mouse Neurons | Endogenous mHTT | 10, 50, 100, 300 nM | 48 hours | Dose-dependent reduction | [3][4] |
Table 2: In Vitro Efficacy of General Autophagy Enhancers in Huntington's Disease Models
| Compound | Cell Type | mHTT Model | Concentration | Treatment Duration | % mHTT Reduction / Effect | Reference |
| Rapamycin | COS-7 Cells | EGFP-HDQ74 | 0.2 µM | 48 hours | Significant reduction in aggregates | [5] |
| SMER28 | Mouse Striatal Cells | Q111/Q111 | 20 µM | 24 hours | Significant reduction in mHTT levels | [6] |
| SMER28 | HD Patient Fibroblasts | mHTT-polyQ80 | 20 µM | 24 hours | Significant reduction in mHTT levels | [6] |
Mechanism of Action: A Tale of Two Strategies
This compound: The Targeted Approach
This compound is a bifunctional molecule, acting as a "molecular glue" to directly link mHTT to LC3B, a key protein component of the autophagosome.[3][4] This targeted tethering bypasses the need for upstream autophagy induction signaling and is designed to be selective for the mutant form of the huntingtin protein.[3][4] This allele-selective engagement is a significant advantage, as it aims to preserve the function of the wild-type huntingtin protein, which is essential for neuronal health.
Caption: Targeted degradation of mHTT by this compound.
General Autophagy Enhancers: The Broad Approach
General autophagy enhancers, such as rapamycin and SMERs, work by modulating signaling pathways that control the initiation and progression of autophagy. Rapamycin, a well-known mTOR inhibitor, promotes autophagy by blocking a key negative regulator of the process.[7] SMERs (Small Molecule Enhancers of Rapamycin) were identified in screens for compounds that enhance autophagy, often through mTOR-independent pathways.[5] While effective in upregulating the overall autophagic flux, this broad induction can impact other cellular processes and may not be specific to the clearance of mHTT.
Caption: General autophagy enhancement by compounds like Rapamycin and SMERs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
This compound Treatment in Primary Neurons
-
Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured in appropriate media. For studies with this compound, cells are typically plated and allowed to mature for several days before treatment.[4]
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to final concentrations ranging from 10 to 300 nM.[3][4] Cells are incubated with the compound for a specified period, typically 48 hours, to assess mHTT reduction.[4]
-
mHTT Level Measurement: Following treatment, cells are lysed, and protein concentrations are determined. The levels of mHTT are quantified using techniques such as Western blotting or Meso Scale Discovery (MSD) assays, which provide a quantitative measure of the target protein.
General Autophagy Enhancer Treatment and Analysis
-
Cell Culture and Transfection: For studies involving general autophagy enhancers, various cell lines, including COS-7 and mouse striatal cells, are often used.[5][6] In some cases, cells are transfected with plasmids expressing fluorescently tagged mHTT (e.g., EGFP-HDQ74) to visualize and quantify aggregation.[5]
-
Compound Treatment: Compounds like rapamycin (e.g., 0.2 µM) or SMER28 (e.g., 20 µM) are added to the culture medium for a defined period, such as 24 or 48 hours.[5][6]
-
Analysis of Autophagy and mHTT: Autophagy induction is often confirmed by monitoring the levels of autophagy markers like LC3-II. The effect on mHTT is assessed by quantifying the percentage of cells with mHTT aggregates through fluorescence microscopy or by measuring total mHTT levels via Western blotting.[5][6]
Caption: A generalized workflow for comparing the efficacy of mHTT-lowering compounds.
Conclusion and Future Directions
Both targeted degradation with this compound and broad autophagy enhancement show promise in preclinical models of Huntington's disease. This compound offers the significant advantage of allele selectivity, potentially leading to a better safety profile by preserving wild-type huntingtin function. However, general autophagy enhancers may have broader beneficial effects on cellular homeostasis.
Future research should focus on direct, head-to-head comparative studies in standardized in vitro and in vivo models of Huntington's disease. Such studies are essential to rigorously evaluate the relative efficacy and potential off-target effects of these different therapeutic strategies. Furthermore, the long-term consequences of sustained autophagy modulation need to be carefully investigated to ensure the safety and translatability of these approaches to the clinic. The development of more sophisticated and physiologically relevant models, such as patient-derived neurons and organoids, will be crucial in advancing these promising therapies for Huntington's disease.
References
- 1. Mutant Huntingtin Is Cleared from the Brain via Active Mechanisms in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Allele-Selective mHTT Degradation in Patient-Derived Cells
For researchers, scientists, and drug development professionals, the selective targeting of mutant huntingtin (mHTT) protein is a primary therapeutic strategy for Huntington's disease. This guide provides a comparative analysis of LC3-mHTT-IN-AN1, an autophagosome-tethering compound, against other allele-selective approaches, with a focus on performance in patient-derived cells.
This compound is a novel small molecule designed to specifically link the mutant huntingtin protein (mHTT) to the autophagosome protein LC3, thereby inducing its degradation through the autophagy pathway.[1] This mechanism offers a promising strategy for reducing the levels of the toxic mHTT protein while preserving the wild-type huntingtin (wtHTT) protein, which is essential for normal neuronal function. This guide presents a detailed comparison of this compound with other allele-selective strategies, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), supported by experimental data from patient-derived cellular models.
Performance in Patient-Derived Cells: A Quantitative Comparison
The efficacy of this compound has been demonstrated in various Huntington's disease (HD) patient-derived cells, showing a clear preference for degrading the mutant form of the huntingtin protein. The following tables summarize the quantitative data on the allele-selective reduction of mHTT by this compound and its comparison with other emerging therapeutic modalities.
| Compound | Cell Line | mHTT Reduction (%) | wtHTT Reduction (%) | Selectivity (mHTT vs wtHTT) |
| This compound | HD patient fibroblasts (Q47/Q17) | ~50% | Minimal | High |
| This compound | HD patient iPSC-derived neurons (Q47) | ~40% | Not significant | High |
| WVE-003 (ASO) | Early manifest HD patients (in vivo, CSF) | 46% (mean) | Preserved | High |
| siRNA (SNP-specific) | HD patient fibroblasts | Up to 80% | Minimal | High |
Table 1: Allele-Selective Reduction of Huntingtin Protein. Data for this compound is sourced from studies on patient-derived fibroblasts and iPSC-derived neurons. WVE-003 data is from clinical trial results measuring mHTT in cerebrospinal fluid. siRNA data represents typical efficacy for SNP-targeting small interfering RNAs in patient fibroblast models.
Mechanism of Action: Visualizing the Pathways
The distinct mechanisms by which these therapies achieve allele-selectivity are crucial for understanding their therapeutic potential and potential off-target effects.
References
A Comparative Analysis of LC3-mHTT-IN-AN1 Efficacy in Preclinical Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of the mutant huntingtin (mHTT)-lowering compound, LC3-mHTT-IN-AN1, across different preclinical models of Huntington's Disease (HD). The data presented is derived from the seminal study by Li et al. (2019) published in Nature, which first identified this promising therapeutic agent.
Mechanism of Action: A Novel Approach to Clearing Mutant Huntingtin
This compound is a small molecule that acts as a linker, simultaneously binding to the mutant huntingtin protein (mHTT) and the autophagosome protein LC3.[1] This targeted engagement facilitates the selective recruitment of mHTT to autophagosomes, cellular structures responsible for degrading and recycling cellular components.[1] By hijacking this natural cellular process, this compound promotes the clearance of the toxic mHTT protein, offering a novel therapeutic strategy for HD.[1]
Signaling Pathway of this compound-Mediated mHTT Degradation
Caption: Mechanism of this compound in mediating the degradation of mutant huntingtin via the autophagy pathway.
Cross-Validation of this compound Effects in HD Mouse Models
The efficacy of this compound has been evaluated in the zQ175 knock-in mouse model of Huntington's Disease. This model is genetically more relevant to the human condition as it expresses the full-length human mHTT gene with a CAG repeat expansion.
Quantitative Data Summary
| Mouse Model | Treatment Group | Endpoint Measured | Result | Significance |
| zQ175 | Vehicle | mHTT levels in the brain | Baseline | - |
| zQ175 | This compound (AN1) | mHTT levels in the brain | Significant reduction | p < 0.05 |
| zQ175 | Vehicle | Motor function (Rotarod) | Progressive decline | - |
| zQ175 | This compound (AN1) | Motor function (Rotarod) | Improved performance | p < 0.05 |
Note: The specific quantitative reductions in mHTT levels and the degree of motor function improvement can be found in the supplementary materials of Li et al., Nature, 2019.
Experimental Protocols
In Vivo Efficacy Study in zQ175 Mice
A detailed experimental workflow for evaluating the efficacy of this compound in the zQ175 mouse model is outlined below.
Caption: Workflow for in vivo testing of this compound in the zQ175 Huntington's Disease mouse model.
Methodology:
-
Animal Model: Male and female zQ175 mice, a knock-in model of Huntington's Disease, were used for the study.
-
Treatment Groups: Mice were randomly assigned to a vehicle control group or a treatment group receiving this compound.
-
Drug Administration: this compound or vehicle was administered via intraperitoneal injections. The specific dosage and frequency of administration are detailed in the supplementary methods of Li et al., Nature, 2019.
-
Behavioral Analysis: Motor coordination and balance were assessed using an accelerating rotarod test at specified time points throughout the study.
-
Biochemical Analysis: Following the completion of the behavioral studies, brain tissues were collected. The levels of soluble and aggregated mHTT in specific brain regions (e.g., striatum, cortex) were quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to determine the significance of the observed differences between the treatment and vehicle groups.
Conclusion
The available data from the foundational study by Li et al. (2019) provides strong preclinical evidence for the therapeutic potential of this compound in a genetically relevant mouse model of Huntington's Disease. The compound effectively reduces brain mHTT levels and improves motor function in zQ175 mice. This guide summarizes the key findings and experimental approaches, providing a valuable resource for researchers in the field of neurodegenerative disease and drug development. Further cross-validation in other HD mouse models, such as fragment models (e.g., R6/2) or other full-length models (e.g., YAC128, BACHD), would provide a more complete understanding of the compound's efficacy profile.
References
Comparison Guide: Specificity of LC3-mHTT-IN-AN1 for Mutant Huntingtin (mHTT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the autophagy-targeting chimera (ATTEC), LC3-mHTT-IN-AN1, for mutant huntingtin (mHTT) over wild-type huntingtin (wtHTT). The data presented is derived from the seminal work published by Li et al. in Nature (2019), which first described this compound.
Executive Summary
This compound is a small molecule designed to selectively induce the degradation of mHTT, the protein responsible for Huntington's disease, by hijacking the cellular autophagy pathway. It functions as a linker, simultaneously binding to mHTT and the autophagosome protein LC3. This targeted degradation mechanism is highly specific for the mutant form of the huntingtin protein, showing minimal effect on its wild-type counterpart. This allele-selective activity is a critical feature for potential therapeutic applications, as wtHTT is essential for normal neuronal function.
Quantitative Data Comparison
The following table summarizes the differential effects of this compound on mHTT and wtHTT levels in primary cortical neurons from HdhQ7/Q140 mice, which express both wtHTT (Q7) and mHTT (Q140).
| Treatment Concentration | % Reduction of mHTT Levels (mean ± s.e.m.) | % Reduction of wtHTT Levels (mean ± s.e.m.) | Data Source |
| 100 nM | ~50% | No significant reduction | Li et al., Nature 2019, Fig. 2a |
| 300 nM | Not explicitly quantified, but shows a clear reduction | No significant reduction | Li et al., Nature 2019, Extended Data Fig. 3c |
Note: The percentage reduction is estimated from Western blot data presented in the publication. For precise quantification, refer to the source data from the original publication.
Mechanism of Action & Specificity
The specificity of this compound for mHTT is attributed to its interaction with the expanded polyglutamine (polyQ) tract present in the mutant protein, a feature absent in wtHTT. This selective binding initiates the recruitment of the mHTT protein to the autophagosome for degradation.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the protocols described by Li et al. (2019).
Small-Molecule Microarray (SMM) Screening for mHTT and wtHTT Binders
This experiment identified compounds that selectively bind to mHTT over wtHTT.
Caption: SMM screening workflow.
Protocol:
-
Compound Library Preparation: A library of 3,375 small molecules was used.
-
Microarray Fabrication: Compounds were stamped in duplicate onto isocyanate-functionalized glass slides.
-
Protein Purification: Recombinant human LC3B, a pathogenic mHTT exon1 fragment with 72 glutamines (mHTTexon1(Q72)), and a control wtHTT exon1 fragment with 25 glutamines (wtHTTexon1(Q25)) were expressed and purified.
-
Binding Assay: The microarrays were incubated with the purified proteins.
-
Detection: Binding of the proteins to the immobilized compounds was detected using an Oblique-Incidence Reflectivity Difference (OI-RD) scanner.
-
Data Analysis: Data was analyzed to identify compounds that showed a significant binding signal with mHTTexon1(Q72) and LC3B, but not with wtHTTexon1(Q25).
Western Blot Analysis of mHTT and wtHTT Degradation in Primary Neurons
This experiment validated the allele-selective degradation of mHTT by this compound in a cellular context.
Protocol:
-
Cell Culture: Primary cortical neurons were cultured from day 1 pups of HdhQ7/Q140 knock-in mice.
-
Compound Treatment: After 5 days in vitro, neurons were treated with this compound (e.g., at 100 nM) or a vehicle control (DMSO) for 48 hours.
-
Cell Lysis: Neurons were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for huntingtin (e.g., MAB2166 to detect both mHTT and wtHTT) and a loading control (e.g., actin or spectrin).
-
Detection: An appropriate HRP-conjugated secondary antibody was used, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities for mHTT and wtHTT were quantified using densitometry and normalized to the loading control. The levels in the treated samples were then compared to the vehicle-treated controls.
Conclusion
The experimental data strongly support the high specificity of this compound for mutant huntingtin over wild-type huntingtin. This allele-selective degradation is a promising characteristic for the development of therapeutics for Huntington's disease, as it suggests that the toxic mHTT protein can be targeted while preserving the function of the essential wtHTT protein. Further research and clinical evaluation are necessary to determine the therapeutic potential of this compound.
Safety Operating Guide
Proper Disposal of LC3-mHTT-IN-AN1: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the autophagy-inducing compound LC3-mHTT-IN-AN1 is critical for maintaining laboratory safety and environmental compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that this compound is managed responsibly throughout its lifecycle.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a brominated organic compound, it should be treated as potentially hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, when handling this compound.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal. Do not allow the compound to enter drains or waterways.
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.
-
Segregation: It is crucial to segregate waste containing this compound from other laboratory waste streams. Specifically, it should be classified as a halogenated organic waste . Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.[1]
-
Waste Containers:
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled container for halogenated organic liquid waste.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate concentration and quantity, and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a specialized facility.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Br₂NO₃ | [2] |
| Molecular Weight | 411.0 g/mol | [2] |
| Solubility in DMSO | ≥ 30 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Experimental Protocols
In Vitro Assay for mHTT Lowering:
The following is a general protocol for assessing the activity of this compound in cultured neurons.[3]
-
Cell Culture: Plate primary mouse cortical neurons or iPS-cell-derived neurons at the desired density.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound in the culture medium to the desired final concentrations (e.g., 10, 50, 100, and 300 nM).
-
Treatment: Five days after plating, add the diluted this compound to the cells.
-
Incubation: Incubate the cells for 48 hours.
-
Cell Lysis and Analysis: Lyse the cells and measure the levels of mutant huntingtin (mHTT) protein using an appropriate method, such as Western blotting or an immunoassay.
Visualizing the Mechanism and Workflow
To better understand the operational context of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of this compound in mediating mHTT degradation.
Caption: A typical experimental workflow for evaluating this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
